2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRUGMLGGKVKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427004 | |
| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123024-52-2 | |
| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 123024-52-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a hydrazino moiety onto the pyrimidine scaffold suggests significant potential for biological activity. This document outlines the known molecular characteristics, provides estimated physicochemical parameters based on closely related analogs, and details robust, field-proven methodologies for its synthesis and comprehensive characterization. The protocols described herein are designed to be self-validating, providing researchers with the necessary framework for experimental design and data interpretation.
Introduction and Molecular Overview
This compound belongs to a class of substituted pyrimidines that are of significant interest in pharmaceutical and agrochemical research. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, which can significantly enhance metabolic stability, binding affinity, and cell membrane permeability. The hydrazino (-NHNH2) group is a reactive functional group that can serve as a key pharmacophore or a synthetic handle for further derivatization.
Chemical Identity
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 123024-52-2 | [1] |
| Molecular Formula | C₆H₇F₃N₄ | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| IUPAC Name | 2-hydrazinyl-4-methyl-6-(trifluoromethyl)pyrimidine | |
| Canonical SMILES | CC1=CC(=NC(=N1)NN)C(F)(F)F |
Structural Diagram
The chemical structure of the title compound is presented below, illustrating the arrangement of the pyrimidine ring with its substituents.
Caption: 2D structure of this compound.
Physicochemical Properties: Known Data and Expert Estimations
Direct experimental data for this compound is limited. However, by examining the closely related analog, 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8), which lacks only the methyl group, we can derive scientifically reasonable estimations for its key physicochemical properties.
| Property | Estimated Value | Remarks and Rationale | Reference |
| Melting Point | 95 - 105 °C | The analog 2-Hydrazino-4-(trifluoromethyl)pyrimidine has a reported melting point of 99-101 °C. The addition of a methyl group may slightly alter crystal packing, but a similar range is expected. | [2][3] |
| Boiling Point | ~190 - 210 °C (Predicted) | The predicted boiling point for the analog is 187.4±50.0 °C. The methyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a marginally higher boiling point. | [2] |
| Solubility | Soluble in aqueous acid, DMSO, and polar organic solvents. | The analog is soluble in aqueous acid. The hydrazino group is basic and will be protonated at low pH, enhancing aqueous solubility. The overall structure suggests solubility in solvents like DMSO and methanol. | [2][4] |
| pKa | ~ 5.5 - 6.0 (Predicted) | The predicted pKa for the analog is 5.63±0.40. The methyl group is weakly electron-donating and is not expected to significantly alter the basicity of the pyrimidine ring nitrogens or the hydrazino group. | [2] |
Synthesis and Purification
A robust and high-yield synthesis of this compound can be adapted from established protocols for structurally similar pyrimidines.[5] The most direct pathway involves a two-step process starting from a commercially available pyrimidin-4-ol precursor.
Proposed Synthetic Workflow
The synthesis proceeds via an initial chlorination of the hydroxyl group, followed by a nucleophilic substitution with hydrazine hydrate.
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. 2-Hydrazino-4-(trifluoromethyl)pyrimidine CAS#: 197305-97-8 [m.chemicalbook.com]
- 3. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (680216-40-4) for sale [vulcanchem.com]
Spectroscopic Characterization of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide
Introduction
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the pyrimidine core, a hydrazine substituent, and a trifluoromethyl group, suggest a wide range of potential biological activities. The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals, while the hydrazine and trifluoromethyl moieties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.
A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous structural elucidation and characterization. This in-depth technical guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures. We will delve into the causality behind experimental choices and provide self-validating protocols for data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments, respectively.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will display distinct signals corresponding to the protons of the methyl group, the pyrimidine ring, and the hydrazine group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ (Methyl) | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to the electron-deficient pyrimidine ring, causing a downfield shift compared to a typical alkyl proton. |
| Pyrimidine-H | ~6.8 - 7.2 | Singlet (s) | 1H | The lone proton on the pyrimidine ring will be significantly deshielded by the electronegative nitrogen atoms and the trifluoromethyl group. |
| NH₂ (Hydrazine) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The exact chemical shift can vary with solvent and concentration. A D₂O shake experiment can confirm this assignment, as the peak will disappear.[1] |
| NH (Hydrazine) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | The proton attached to the nitrogen linked to the pyrimidine ring will be more deshielded due to direct attachment to the electron-withdrawing ring. This peak will also disappear upon a D₂O shake. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The trifluoromethyl group will have a pronounced effect on the chemical shifts of adjacent carbons and will also exhibit coupling with the carbon atom to which it is attached.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |
| CH₃ (Methyl) | ~20 - 25 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |
| C4 (Pyrimidine) | ~160 - 165 | Singlet | Carbon bearing the methyl group. |
| C5 (Pyrimidine) | ~110 - 115 | Singlet | Carbon with the attached proton. |
| C6 (Pyrimidine) | ~150 - 155 | Quartet (q) | The carbon attached to the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms. The J-coupling constant is expected to be large.[2][3] |
| C2 (Pyrimidine) | ~165 - 170 | Singlet | Carbon attached to the hydrazine group. |
| CF₃ | ~120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond ¹³C-¹⁹F coupling constant.[3][4] |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its capacity to slow down the exchange of NH protons, potentially leading to sharper signals. Deuterated chloroform (CDCl₃) is another common option.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the CF₃ carbon, which may have long relaxation times and show splitting.[3][4]
-
NMR Workflow Diagram
Caption: Workflow for IR analysis of the target compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the protonated molecular ion [M+H]⁺. [6][7][8]The molecular weight of the compound is 192.14 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 193.07 | [C₆H₈F₃N₄]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 177.07 | [C₆H₆F₃N₃]⁺ | NH₂ | Loss of the terminal amino group from the hydrazine moiety. |
| 164.06 | [C₅H₅F₃N₃]⁺ | N₂H₃ | Loss of the hydrazino group. |
| 124.04 | [C₄H₃F₃N₂]⁺ | - | Further fragmentation of the pyrimidine ring. |
| 69.00 | [CF₃]⁺ | - | Trifluoromethyl cation. |
The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents, followed by cleavage of the pyrimidine ring. [9][10][11]The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns. [12][13][14]
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended. [6] * Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, confirming the elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): To further elucidate the fragmentation pathways, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID).
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers and scientists. By understanding the expected spectroscopic signatures of the key functional groups and the overall molecular architecture, one can confidently characterize this important heterocyclic compound, paving the way for its further exploration in drug discovery and development.
References
- Ali, T. E., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Organic Chemistry, vol. 5, no. 3, 2015, pp. 157-168.
- BenchChem. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem Technical Support, Dec. 2025.
- Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Scientific Instrument Co., Ltd.
- Jain, S., et al. "Mass spectral fragmentation modes of pyrimidine derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 343-346.
- University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy of Solids.
- Pavia, D. L., et al. "Sampling Technique for Organic Solids in IR Spectroscopy.
- Scribd.
- Slideshare. "Sampling of solids in IR spectroscopy."
- Kádár, Z., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Rapid Communications in Mass Spectrometry, vol. 31, no. 15, 2017, pp. 1241-1249.
- Rice, J. M., et al. "Mass Spectra of Nucleic Acid Derivatives. Pyrimidines." Journal of the American Chemical Society, vol. 87, no. 20, 1965, pp. 4569-4577.
- Falconer, J. W., et al. "The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives." Canadian Journal of Chemistry, vol. 55, no. 21, 1977, pp. 3849-3855.
- ChemicalBook. "Pyrimidine(289-95-2) 1H NMR spectrum."
- Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, no. 4, 1976, pp. 402-412.
- BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives." BenchChem Technical Support, 2025.
- BenchChem. "Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines." BenchChem Technical Support, 2025.
- ResearchGate. "The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the..."
- El-Sayed, W. M., et al. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules, vol. 27, no. 15, 2022, p. 5003.
- Wikipedia.
- ResearchGate. "Fig. S1.
- Emeléus, H. J., and H. L. Roberts. "CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3." Canadian Journal of Chemistry, vol. 37, no. 1, 1959, pp. 15-20.
- BenchChem. "An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol." BenchChem Technical Support, 2025.
- BenchChem. "Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene." BenchChem Technical Support, 2025.
- ResearchGate. "IR spectra of hydrazones I and complexes II–V | Download Table."
- ResearchGate.
- ChemicalBook.
- VPL. "Hydrazine (N 2 H 4 )."
- El-Gohary, N. S., and M. I. Shaaban. "Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity." RSC Advances, vol. 10, no. 40, 2020, pp. 23838-23852.
- Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, vol. 70, no. 4, 1992, pp. 1093-1097.
- ResearchGate. "Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF."
- Kagramanov, N. D., et al. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, vol. 138, no. 5-6, 2021.
- ResearchGate. "chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3."
- ResearchGate. "In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?"
- ResearchGate. "Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,...)."
- Supporting Information. "5-chloro-2-(trifluoromethyl)pyrimidine (2v)."
- Quora. "In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no..."
- ResearchGate. "(PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine."
- Wikipedia.
- Frontiers.
- Sigma-Aldrich. "NMR Solvents."
- University of California, Los Angeles.
- Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, vol. 70, no. 4, 1992, pp. 1093-1097.
- Puschmann, H., and J. S. McIndoe. "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." Inorganic Chemistry, vol. 58, no. 1, 2019, pp. 3-18.
- Haszeldine, R. N., and J. M. Kidd. "694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·." Journal of the Chemical Society (Resumed), 1953, pp. 3219-3225.
- Gronowitz, S., et al. "NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines." Acta Chemica Scandinavica, vol. 32b, 1978, pp. 249-254.
- ResearchGate. "Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS."
- Millersville University. "Table of Characteristic IR Absorptions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]
- 9. article.sapub.org [article.sapub.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
Navigating the Landscape of Metalloproteinase Inhibition: A Technical Guide to TAPI-0
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Chemical Identity
This guide provides an in-depth technical overview of TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). It is important to note a point of clarification regarding its chemical identification. While initial inquiries may link certain properties to CAS number 123024-52-2, which is identified as 2-hydrazineyl-4-methyl-6-(trifluoromethyl)pyrimidine by some suppliers, the vast body of scientific literature and detailed technical data from major chemical suppliers associate the well-characterized TACE/MMP inhibitor, TAPI-0, with CAS numbers 143457-40-3 and 163958-73-4 .[1][2] This guide will focus on the extensively studied TAPI-0 to provide a robust and reliable resource for the scientific community.
Core Properties of TAPI-0
TAPI-0 is a hydroxamate-based inhibitor, a chemical feature crucial for its mechanism of action.[1][3] Its fundamental properties are summarized below:
| Property | Value | Source |
| Chemical Name | N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-naphthylalanyl-L-alanine Amide | |
| Alternate Names | TNF-α Protease Inhibitor-0, TAPI-0 | [1] |
| CAS Number | 143457-40-3 | [1][3] |
| Molecular Formula | C24H32N4O5 | [1] |
| Molecular Weight | 456.53 g/mol | |
| Purity | ≥95% to ≥97% (HPLC) | [1][2] |
| Appearance | White solid | |
| Storage | Store at -20°C. It is recommended to aliquot and freeze reconstituted solutions.[3] |
Mechanism of Action: A Dual Inhibitor
TAPI-0 exerts its biological effects through the potent inhibition of two key enzyme families: ADAMs (A Disintegrin and Metalloproteinase) and MMPs (Matrix Metalloproteinases).
Inhibition of TACE (ADAM17)
The primary and most cited activity of TAPI-0 is the inhibition of TACE, also known as ADAM17. TACE is the principal enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. TAPI-0 inhibits TACE with an IC50 value of 100 nM .[1][3][4] By blocking TACE, TAPI-0 effectively attenuates the release of soluble TNF-α, a key mediator of inflammation.[4] This mechanism is critical in various inflammatory diseases.
Caption: TAPI-0 inhibits TACE (ADAM17), preventing the cleavage and release of soluble TNF-α.
Broad-Spectrum MMP Inhibition
In addition to its potent activity against TACE, TAPI-0 is also recognized as a broad-spectrum inhibitor of various Matrix Metalloproteinases, including collagenase and gelatinase.[1][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The ability of TAPI-0 to inhibit MMPs contributes to its therapeutic potential in these areas.
Scientific Applications and Research Protocols
The unique inhibitory profile of TAPI-0 has led to its use in a variety of research contexts, from inflammation studies to infectious disease and virology.
Attenuation of TNF-α Processing
A primary application of TAPI-0 is in the in vitro and in vivo study of TNF-α-mediated inflammation. By blocking the release of soluble TNF-α, researchers can investigate the downstream consequences of this signaling pathway.
Experimental Protocol: Inhibition of PMA-Induced TNF-α Release
This protocol describes a common method to assess the efficacy of TAPI-0 in a cellular context.
-
Cell Culture: Culture COS-7 cells transfected with a vector expressing human pro-TNF-α.
-
Pre-treatment: Incubate the cells with varying concentrations of TAPI-0 (typically in DMSO, with appropriate vehicle controls) for 1-2 hours.
-
Stimulation: Induce TNF-α cleavage and release by treating the cells with Phorbol 12-myristate 13-acetate (PMA).
-
Sample Collection: After a defined incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
Quantification: Measure the concentration of soluble TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: Compare the levels of TNF-α in TAPI-0 treated samples to the vehicle control to determine the extent of inhibition.
Inhibition of Chlamydia trachomatis Growth
Interestingly, TAPI-0 has been shown to inhibit the growth of the obligate intracellular bacterium Chlamydia trachomatis. This effect is not due to its activity on host cell metalloproteinases but rather by targeting the bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein synthesis.[4] TAPI-0 inhibits PDF with an IC50 of 18 nM.[4]
Caption: Workflow for assessing TAPI-0's effect on C. trachomatis growth in a host cell model.
Potential Antiviral Applications
Research has also explored the potential of TAPI-0 as an antiviral agent. Specifically, it has been identified as a TACE antagonist that can block the shedding of Angiotensin-Converting Enzyme 2 (ACE2) caused by the spike protein of SARS-CoV.[4] This suggests a potential therapeutic avenue for coronaviral infections.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are essential when handling TAPI-0.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: TAPI-0 is typically shipped at ambient temperature but should be stored at -20°C upon receipt. It is hygroscopic and should be protected from light.
-
Solution Stability: Reconstituted stock solutions, typically in DMSO, are stable for up to one month when stored at -20°C.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[3]
Suppliers
TAPI-0 is available from several reputable suppliers of research chemicals. When sourcing, it is crucial to verify the CAS number (143457-40-3) and request a certificate of analysis to ensure purity.
While some vendors list CAS 123024-52-2, this is generally associated with a different chemical structure, 2-hydrazineyl-4-methyl-6-(trifluoromethyl)pyrimidine.[5][6][7] Researchers should exercise due diligence to ensure they are purchasing the correct compound for their intended application.
Conclusion
TAPI-0 is a valuable and versatile research tool for investigating the roles of TACE and MMPs in a wide range of biological processes and disease models. Its well-defined mechanism of action and commercially available, high-purity preparations make it a cornerstone compound for studies in inflammation, infectious disease, and beyond. Careful attention to its chemical identity, proper handling, and experimental design will enable researchers to fully leverage the potential of this potent metalloproteinase inhibitor.
References
-
BLD Pharmatech Co., Limited @ ChemBuyersGuide.com, Inc. [Link]
- Haga, S., et al. (2010). TACE antagonists blocking ACE2 shedding caused by the spike protein of SARS-CoV are candidate antiviral compounds. Antiviral Research, 85(3), 551-555. (Sourced via MedchemExpress)
- Balakrishnan, A., et al. (2006). Metalloprotease inhibitors GM6001 and TAPI-0 inhibit the obligate intracellular human pathogen Chlamydia trachomatis by targeting peptide deformylase of the bacterium. Journal of Biological Chemistry, 281(24), 16691-9. (Sourced via MedchemExpress)
Sources
- 1. scbt.com [scbt.com]
- 2. TAPI 0 | ADAMs | Tocris Bioscience [tocris.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aminopyrimidine Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 6. Pyrimidine Intermediates Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 7. Matrix Scientific [matrix.staging.1int.co.uk]
electrophilic and nucleophilic sites of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, famously forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1][2] Its derivatives are integral to a vast array of therapeutic agents, from antiviral drugs to kinase inhibitors.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on this compound, a molecule that exemplifies the powerful synergy of carefully chosen substituents.
The incorporation of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and potent electron-withdrawing nature.[4][5] Simultaneously, the hydrazino (-NHNH2) moiety serves as a versatile synthetic handle and a potent nucleophile, crucial for forming covalent bonds in biological systems or for constructing more complex heterocyclic structures.[6][7] Understanding the precise location and reactivity of the electrophilic and nucleophilic centers within this molecule is paramount for its effective application in drug design and chemical synthesis.[8] This document provides a detailed analysis of these reactive sites, grounded in fundamental principles of electronic effects and supported by practical, field-proven methodologies.
Analysis of Molecular Reactivity: A Tale of Two Opposing Forces
The reactivity of this compound is dictated by a fascinating interplay of electronic effects. The pyrimidine ring, inherently electron-deficient due to its two nitrogen atoms, is further deactivated by the powerful inductive effect of the C6-trifluoromethyl group.[1][9][10] Conversely, the C2-hydrazino and C4-methyl groups act as electron-donating substituents, pushing electron density back into the ring system. This dynamic creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic character.
dot
Caption: Electronic landscape of the target molecule.
Nucleophilic Sites: The Hydrazine Moiety as the Primary Reactive Hub
The most significant nucleophilic character of the molecule resides in the C2-hydrazino group. Hydrazines are well-established as potent "alpha-effect" nucleophiles, often exhibiting greater reactivity than primary amines of similar basicity.
-
Terminal Nitrogen (α-Nitrogen): The terminal -NH2 group is the most powerful nucleophilic site in the entire molecule. Its lone pair of electrons is readily available for attacking electrophilic centers. This high reactivity is leveraged in bioconjugation and derivatization, most commonly through the formation of stable hydrazones with aldehydes and ketones.[6][11][12] This reaction is a cornerstone of dynamic combinatorial chemistry and the synthesis of complex pharmaceutical intermediates.
-
Proximal Nitrogen (β-Nitrogen): The nitrogen atom directly attached to the pyrimidine ring is also nucleophilic. However, its reactivity is tempered by two factors: steric hindrance from the pyrimidine ring and the electronic pull from the same ring system. While it can participate in reactions, attacks by electrophiles typically favor the less-hindered and more electron-rich terminal nitrogen.[13][14] Under certain conditions, particularly those favoring thermodynamic control, reactions at the β-nitrogen can be observed.[13]
-
Pyrimidine Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring (N1 and N3) possess lone pairs of electrons. However, in a π-deficient system like pyrimidine, these lone pairs are significantly less available for donation.[1][2] The pKa of protonated pyrimidine is approximately 1.23, far lower than pyridine's 5.23, indicating substantially reduced basicity.[2] Consequently, these nitrogens are weak nucleophiles and will typically only react with strong electrophiles like potent alkylating agents or under acidic conditions leading to protonation.[1]
Electrophilic Sites: The Electron-Deficient Pyrimidine Core
The pyrimidine ring's π-deficient nature makes its carbon atoms susceptible to nucleophilic attack, a characteristic that is amplified by the C6-trifluoromethyl group.[9][10]
-
C6 and C4 Positions: The carbons at positions 2, 4, and 6 of the pyrimidine ring are the most electron-deficient.[1][9] In this specific molecule, the C6 position is exceptionally electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen (N1) and the powerful inductive effect of the -CF3 group. This site is a prime candidate for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The C4 position, while also electron-deficient, has this character partially mitigated by the electron-donating methyl group.
-
C2 Position: The C2 carbon is bonded to two ring nitrogens and the hydrazino group. While the nitrogens pull electron density away, the hydrazino group donates electron density via resonance. This makes C2 less electrophilic than C6, but it remains a potential site for nucleophilic attack, especially if the hydrazino group is transformed into a good leaving group.
-
C5 Position: In contrast to the other ring carbons, the C5 position is the most electron-rich.[1][10] It is the preferred site for electrophilic substitution. However, given the overall deactivated nature of the ring, such reactions require harsh conditions or the presence of strong activating groups.[10]
| Site | Type | Controlling Factors | Predicted Reactivity |
| Hydrazine α-NH2 | Nucleophilic | High electron density, low steric hindrance, α-effect | High |
| Hydrazine β-NH | Nucleophilic | Steric hindrance, resonance with pyrimidine ring | Moderate |
| Ring Nitrogens (N1, N3) | Nucleophilic | π-deficient aromatic system, low basicity | Low |
| Ring Carbon C6 | Electrophilic | Adjacent N1, strong induction from -CF3 group | High |
| Ring Carbon C4 | Electrophilic | Adjacent N3 and N1, offset by EDG -CH3 group | Moderate |
| Ring Carbon C2 | Electrophilic | Adjacent N1 and N3, offset by EDG -NHNH2 group | Moderate-Low |
| Ring Carbon C5 | Nucleophilic (for E+) | Most electron-rich carbon on the ring | Low (for E+ attack) |
Practical Applications & Experimental Protocols
The dual reactivity of this molecule makes it a valuable building block. The nucleophilic hydrazine can be used to link the pyrimidine core to other molecules, while the electrophilic ring can be targeted for further functionalization. A primary application is its use as a derivatization agent for carbonyl compounds in analytical chemistry.[11][12][15]
Protocol: Synthesis of a Hydrazone Derivative
This protocol describes a self-validating system for confirming the high nucleophilicity of the hydrazine moiety through the synthesis of a hydrazone with a model aldehyde, 4-methoxybenzaldehyde. The formation of the product can be easily monitored by TLC and characterized by standard spectroscopic methods.
Objective: To demonstrate the nucleophilic reactivity of this compound by synthesizing 1-(4-methoxybenzylidene)-2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)hydrazine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Reaction vial with stir bar
-
TLC plates (silica gel)
-
Hexane/Ethyl Acetate solvent system
Workflow Diagram:
dot
Caption: Experimental workflow for hydrazone synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (e.g., 192 mg, 1.0 mmol) in 10 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Electrophile: To the stirred solution, add 4-methoxybenzaldehyde (e.g., 143 mg, 1.05 mmol) via syringe.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The causality for heating is to overcome the activation energy for the dehydration of the intermediate carbinolamine.
-
Monitoring: Monitor the reaction progress by TLC using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should be significantly less polar than the starting hydrazine.
-
Isolation: Once the reaction is complete (disappearance of the limiting reagent), remove the heat source and allow the flask to cool to room temperature. A precipitate may form upon cooling. If not, slowly add the reaction mixture to a beaker of ice water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol and then water.
-
Drying & Characterization: Dry the purified solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm the formation of the desired hydrazone.
Conclusion
This compound is a molecule of significant synthetic potential, characterized by well-defined and predictable sites of reactivity. Its nucleophilic character is dominated by the terminal nitrogen of the hydrazine group, making it an excellent tool for forming hydrazone linkages. Concurrently, the electron-deficient pyrimidine ring, particularly at the C6 position, presents an opportunity for reactions with nucleophiles. By understanding and exploiting this distinct electronic architecture, researchers in drug development and materials science can effectively utilize this compound as a versatile building block for creating novel, high-value molecules.
References
-
Slideshare. Pyrimidine | PPTX. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated.... [Link]
-
University of Oxford. 10. Pyrimidines. [Link]
-
Wikipedia. Hydrazine. [Link]
-
ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
-
American Chemical Society Publications. Nucleophilic Reactivities of Hydrazines and Amines. [Link]
-
National Library of Medicine. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in.... [Link]
-
National Library of Medicine. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. [Link]
-
National Library of Medicine. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
-
YouTube. Pyridine and Pyrimidine. [Link]
-
ResearchGate. Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. [Link]
-
Thieme Chemistry. Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. [Link]
-
Wiley Science Solutions. 2-hydrazino-6-(2-thienyl)-4-(trifluoromethyl)pyridine - Optional[UV-VIS] - Spectrum. [Link]
-
Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. [Link]
-
MySkinRecipes. 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine. [Link]
-
National Library of Medicine. 2-Hydrazinylpyrimidine. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (680216-40-4) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Pyrimidine | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]
- 12. 2-Hydrazino-4-(trifluoromethyl)pyrimidine CAS#: 197305-97-8 [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Structural Analysis of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group, a methyl group, and a reactive hydrazino moiety onto the pyrimidine scaffold creates a molecule with considerable potential as a building block for novel therapeutic agents. This document details the integrated application of spectroscopic, crystallographic, and computational methodologies to achieve an unambiguous structural assignment. We present not only the expected outcomes of these analyses but also the underlying scientific rationale for each technique, offering researchers and drug development professionals a robust, field-proven guide for characterizing this and similar pyrimidine derivatives.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring is a foundational scaffold in a vast number of biologically active molecules, including several approved drugs. Its nitrogen-rich aromatic system allows for diverse intermolecular interactions, making it a privileged structure in drug design. The specific substituents on the pyrimidine ring—in this case, the hydrazino, methyl, and trifluoromethyl groups—impart distinct chemical and physical properties that are critical to its function:
-
Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets by modulating the electronic properties of the scaffold.[1][2]
-
Hydrazino (-NHNH₂) Group: This functional group is a potent nucleophile and a versatile synthetic handle. It is frequently used to construct larger, more complex molecules, such as pyrazoles or hydrazones, which themselves are important pharmacophores.[3][4][5]
-
Methyl (-CH₃) Group: A simple methyl group can provide steric bulk, influence conformation, and enhance binding through hydrophobic interactions within a target protein's active site.
Given this strategic combination of functional groups, a rigorous and multi-faceted approach to structural analysis is paramount to confirm identity, purity, and conformation, which are critical prerequisites for any subsequent use in drug discovery pipelines.
Unified Workflow for Structural Elucidation
The definitive characterization of this compound requires an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system for unambiguous confirmation.
Caption: Integrated workflow for the structural analysis of the title compound.
Spectroscopic Characterization
Spectroscopic methods provide the first line of evidence for the covalent structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution.[6] For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.
Causality Behind the Experiment: NMR spectroscopy probes the magnetic environments of atomic nuclei. The chemical shift of a nucleus is highly sensitive to the surrounding electron density, and spin-spin coupling between adjacent nuclei reveals connectivity. This allows for a detailed mapping of the molecular framework.[6][7][8]
Expected Spectral Data: The following table summarizes the anticipated chemical shifts (δ) for this compound, typically recorded in a solvent like DMSO-d₆.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H | Pyrimidine-H (at C5) | 6.5 - 7.0 | Singlet (s) | Aromatic proton on the pyrimidine ring. |
| -CH₃ | 2.3 - 2.6 | Singlet (s) | Confirms the methyl group attached to the ring. | |
| -NH-NH₂ | 4.5 - 5.0 (broad) & 8.5 - 9.5 (broad) | Broad Singlets (br s) | Exchangeable protons of the hydrazino group. | |
| ¹³C | C=N (C2, C4, C6) | 150 - 170 | Quatet (q) for C6 | Carbons of the pyrimidine ring. C6 will show coupling to the three fluorine atoms. |
| -CF₃ | 120 - 125 | Quartet (q, ¹JCF) | The trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant. | |
| Pyrimidine-CH (C5) | 100 - 110 | Singlet (s) | Aromatic CH carbon. | |
| -CH₃ | 20 - 25 | Singlet (s) | The methyl carbon. | |
| ¹⁹F | -CF₃ | -60 to -70 | Singlet (s) | A single peak confirms the presence of one type of CF₃ group. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire a standard 1D proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Validation: To confirm assignments, 2D experiments like COSY (to see H-H correlations, though none are expected for this specific structure) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons) are highly recommended.
Mass Spectrometry (MS)
Causality Behind the Experiment: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula, a critical piece of data for structural confirmation.
-
Expected Molecular Ion: For the molecular formula C₆H₇F₃N₄, the expected monoisotopic mass is approximately 192.0626.
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecule peak [M+H]⁺ at m/z 193.0704.
Single-Crystal X-ray Diffraction
While NMR provides the solution-state structure, single-crystal X-ray diffraction offers the definitive, unambiguous atomic arrangement in the solid state.
Causality Behind the Experiment: This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is a function of the electron density within the crystal, allowing for the precise calculation of atomic positions, bond lengths, bond angles, and intermolecular interactions.
Key Structural Insights to be Determined:
-
Planarity: Confirmation of the planarity of the pyrimidine ring.
-
Bond Lengths & Angles: Precise measurement of all bond lengths and angles, which can reveal details about electron delocalization. For example, the C-N bonds within the pyrimidine ring will exhibit lengths intermediate between single and double bonds.
-
Intermolecular Interactions: The hydrazino group is a prime candidate for forming strong intermolecular hydrogen bonds (N-H···N). X-ray analysis will reveal the specific hydrogen bonding network, which governs the crystal packing and can influence physical properties like melting point and solubility. A study on a similar compound, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, revealed extensive N—H⋯N hydrogen-bond-linked dimers.[9]
Caption: Hypothetical hydrogen bonding dimer of the title compound.
Computational and Theoretical Analysis
Causality Behind the Experiment: Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insights into the electronic structure and properties that are difficult to measure directly.[10] It serves as a powerful tool for validating experimental findings.
Applications:
-
Geometry Optimization: A DFT calculation can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared directly with X-ray crystallography data.
-
NMR Chemical Shift Prediction: Theoretical NMR spectra can be calculated. A strong correlation between the calculated and experimental chemical shifts provides powerful validation for the structural assignment.[10]
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The hydrazino group is expected to contribute significantly to the HOMO, confirming its role as the primary nucleophilic center.
Chemical Reactivity and Synthetic Potential
The structural features elucidated directly inform the molecule's chemical reactivity. The nucleophilic hydrazino group is the primary site for further synthetic elaboration. It can readily react with electrophiles like aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives, making it a valuable synthon for building libraries of potential drug candidates.[11][12][13]
Conclusion
The structural analysis of this compound is a multi-step, synergistic process. It begins with foundational spectroscopic techniques like NMR and Mass Spectrometry to establish the covalent framework and molecular formula. This is ideally followed by single-crystal X-ray diffraction for definitive, high-resolution solid-state structural confirmation, including key intermolecular interactions. Finally, computational modeling serves to validate experimental results and provide deeper insight into the electronic properties of the molecule. This rigorous, integrated approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing this promising scaffold in drug development and chemical biology research.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- IR, NMR spectral data of pyrimidine derivatives.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8. Sigma-Aldrich.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Rashad, A. E., et al. Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation.
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
- Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. Revista Virtual de Química.
- Computational Estimation of the Acidities of Pyrimidines and Rel
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society.
- 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of scientific research and pharmaceutical development, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. The novel chemical entity, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, presents as a valuable building block in medicinal chemistry and other advanced applications. However, its structural alerts—specifically the hydrazine moiety and the trifluoromethylated pyrimidine core—necessitate a thorough and proactive approach to its handling. This guide is crafted not as a mere checklist of precautions, but as a deep-dive into the principles of chemical safety, tailored to the specific potential hazards of this compound. It is designed to empower the user with the knowledge to not only follow protocols but to understand the causality behind them, thereby fostering a culture of intrinsic safety in the laboratory.
Section 1: Chemical Identity and Hazard Classification
A clear understanding of the substance's identity is the foundation of safe handling.
Chemical Identity:
There appears to be some ambiguity in publicly available databases regarding the CAS number for this specific compound. Researchers should verify the CAS number associated with their particular batch. The two most commonly cited CAS numbers for this and a closely related structure are:
-
123024-52-2: this compound[1]
-
197305-97-8: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (the non-methylated analogue)[2]
This guide will proceed with the understanding that the primary hazards are driven by the shared functional groups.
GHS Hazard Classification:
Based on available Safety Data Sheets (SDS), this compound is classified as acutely toxic and an irritant.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: Synthesized from multiple supplier safety data sheets.
Section 2: The Toxicological Profile: Understanding the "Why"
The Hydrazine Moiety: A Precursor to Reactive Intermediates
The primary driver of toxicity for this compound is the hydrazine group. Hydrazine and its derivatives are well-documented to exert their toxic effects through metabolic activation into reactive intermediates.[3][4] This process, primarily occurring in the liver, involves enzymes such as cytochrome P450.[3]
The metabolic activation can lead to the formation of free radicals, which are highly unstable molecules that can cause widespread damage to cellular components, including proteins, lipids, and DNA.[3] This oxidative stress can deplete the cell's natural antioxidant defenses, such as glutathione, leading to cellular dysfunction and death.[3] Furthermore, the metabolism of some hydrazine derivatives can form alkylating agents that can covalently bind to and damage macromolecules, contributing to their mutagenic and carcinogenic potential.[3]
The Trifluoromethylated Pyrimidine Core: A Modulator of Bioactivity
The trifluoromethyl group (-CF3) is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability and cell membrane permeability.[5] While generally considered to increase the stability of the molecule, its strong electron-withdrawing nature can influence the reactivity of the pyrimidine ring and the attached hydrazine group.
Fluorinated pyrimidines, such as the well-known chemotherapeutic agent 5-fluorouracil (5-FU), function as antimetabolites.[6] They can be metabolized into fraudulent nucleotides that disrupt DNA and RNA synthesis, leading to cytotoxicity.[6] While the primary toxic action of this compound is likely driven by the hydrazine moiety, the fluorinated pyrimidine core may contribute to its overall biological activity and potential for cellular disruption.
Diagram: Postulated Mechanism of Toxicity
Caption: A typical experimental workflow for handling the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood has a current certification sticker and that the airflow is adequate.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE. [7]
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood.
-
When weighing, use a disposable weigh boat to minimize contamination of the balance.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of the solid compound tightly sealed when not in use.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that came into contact with the compound. A rinse with a suitable solvent, followed by a thorough wash with soap and water, is recommended.
-
Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.
-
Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container. [8] * Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Section 5: Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate the area of the spill.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately. [8] 2. Alert others in the vicinity and your laboratory supervisor.
-
Close the laboratory door and post a warning sign. [8] 4. Contact your institution's emergency response team (e.g., Environmental Health and Safety). [8] 5. Do not attempt to clean up a large spill yourself. [9] Exposure Response:
-
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [10] |
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]* Store in a designated area for highly toxic substances.
Disposal:
-
All waste containing this compound, including empty containers, contaminated labware, and PPE, must be disposed of as hazardous waste. [9]* Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
References
-
Khandkar, M. D., & Shaik, A. A. (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from [Link]
-
Albano, E., & Tomasi, A. (1987). Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives. PubMed. Retrieved from [Link]
-
Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]
-
Stauffer, T. B., & Eyl, A. W. (1978). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. DTIC. Retrieved from [Link]
-
UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]
-
Trissel, L. A. (1996). Incompatibility of fluorouracil with leucovorin calcium or levoleucovorin calcium. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Retrieved from [Link]
-
Jackson, R. C., & Harkrader, R. J. (1980). Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo. Adv Enzyme Regul. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
-
Aggarwal, R., Bansal, A., Rozas, I., & Sharma, J. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Retrieved from [Link]
-
Monaghan, S. F., & Johnson, D. (2019). Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reactive intermediates – Knowledge and References. Retrieved from [Link]
-
Amacher, D. E. (2006). Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective. PubMed. Retrieved from [Link]
-
DrugFuture. (n.d.). RTECS NUMBER-MV7745000-Chemical Toxicity Database. Retrieved from [Link]
-
Ten-Ami, A., & Cohen, R. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. 2-Hydrazino-4-(trifluoromethyl)pyrimidine - Safety Data Sheet [chemicalbook.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
Methodological & Application
2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: A Versatile Synthon for Advanced Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a uniquely versatile and powerful synthon. Its intrinsic electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the nucleophilic hydrazino moiety, render it an ideal precursor for a diverse array of fused and unfused heterocyclic systems. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis. The pyrimidine core is a vital component in genetic material and has been a source for anticancer agents.[1]
The strategic incorporation of a trifluoromethyl group imparts several desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The hydrazino group, a potent binucleophile, serves as a reactive handle for constructing five- and six-membered rings, leading to the formation of biologically relevant scaffolds such as pyrazoles, triazoles, and their fused derivatives.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value |
| Molecular Formula | C6H7F3N4 |
| Molecular Weight | 192.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 99-101 °C |
| CAS Number | 197305-97-8 |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Synthetic Applications: A Mechanistic Approach
The reactivity of this compound is dominated by the nucleophilic character of the hydrazino group. This functionality readily participates in condensation and cyclization reactions with a variety of electrophilic partners.
I. Synthesis of Substituted Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of the pyrazole ring.[2][3][4] The regiochemical outcome of the reaction with unsymmetrical dicarbonyls is a key consideration, often influenced by the electronic nature of the substituents and the reaction conditions.
Protocol 1: Synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)-3/5-substituted-pyrazoles
This protocol details the reaction with trifluoromethyl-β-diketones, which can lead to the formation of regioisomeric pyrazoles. The reaction conditions, particularly the pH, can influence the product distribution.[5][6]
Reaction Scheme:
Caption: Synthesis of pyrazoles from this compound.
Materials:
-
This compound
-
Appropriate trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (optional, for acidic conditions)
Procedure:
-
Neutral Conditions:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the trifluoromethyl-β-diketone (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Under neutral conditions, the reaction may yield 5-hydroxy-5-trifluoromethylpyrazolines as the major product, especially with alkyl/heteroaryl trifluoromethyl-β-diketones.[5][6]
-
-
Acidic Conditions:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the trifluoromethyl-β-diketone (1.1 mmol) followed by a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. The acidic conditions typically promote the dehydration of the intermediate hydroxypyrazoline to the corresponding pyrazole.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mechanistic Insight: The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the β-diketone. Subsequent intramolecular condensation and dehydration lead to the formation of the pyrazole ring. The regioselectivity is determined by which carbonyl group is initially attacked. The electron-withdrawing trifluoromethyl group makes the adjacent carbonyl more electrophilic, often directing the initial attack. However, steric factors and the stability of the intermediate carbinolamine can also play a significant role. Acid catalysis facilitates the dehydration step, leading to higher yields of the aromatic pyrazole.[6]
II. Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are considered purine analogues and have attracted significant interest due to their diverse biological activities, including as kinase inhibitors.[7][8][9] The synthesis often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. In this context, this compound can be first converted to the corresponding 3-aminopyrazole, which then undergoes cyclization. A more direct approach involves its reaction with precursors that can form the pyrimidine ring.
Protocol 2: Synthesis of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives
This protocol outlines a common strategy involving the reaction with a β-ketoester, such as ethyl acetoacetate.
Reaction Scheme:
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial Acetic Acid
Procedure:
-
A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (15 mL) is heated to reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Mechanistic Rationale: The reaction proceeds via an initial condensation between the hydrazine and the ketone carbonyl of the β-ketoester to form a hydrazone. This is followed by a nucleophilic attack of the pyrimidine ring nitrogen onto the ester carbonyl, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic fused heterocyclic system. The acidic medium of glacial acetic acid catalyzes both the condensation and the cyclization/dehydration steps.
III. Synthesis of Fused Triazole Systems: Triazolo[4,3-a]pyrimidines
The 1,2,4-triazole ring is another important pharmacophore.[10] Fusing it with a pyrimidine ring leads to triazolo[4,3-a]pyrimidines, which are also of significant interest in medicinal chemistry.[11] These can be synthesized from 2-hydrazinopyrimidines by reaction with one-carbon synthons, such as orthoesters or carboxylic acids.
Protocol 3: Synthesis of 3-Substituted-7-methyl-5-(trifluoromethyl)-[3][7][12]triazolo[4,3-a]pyrimidine
This protocol utilizes triethyl orthoformate for the synthesis of the unsubstituted triazole ring.
Reaction Scheme:
Sources
- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Application of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous clinically approved drugs and investigational agents. Its inherent ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a cornerstone of drug design.[1] The subject of this guide, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, emerges as a particularly valuable building block for the synthesis of novel therapeutic candidates. This compound uniquely combines three key structural features that are highly sought after in drug discovery:
-
The Pyrimidine Core: A fundamental heterocyclic motif known for its presence in a wide array of bioactive molecules, including kinase inhibitors and antimicrobial agents.[1][2] The nitrogen atoms within the ring act as crucial hydrogen bond acceptors, facilitating interactions with biological targets.
-
The Hydrazino Moiety: A reactive functional group that serves as a versatile handle for the construction of more complex molecular architectures. It readily reacts with carbonyl compounds to form hydrazones and with dicarbonyl compounds to yield pyrazoles, two classes of compounds with significant pharmacological activities.[3][4]
-
The Trifluoromethyl Group: The incorporation of fluorine atoms, particularly as a trifluoromethyl group, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate.[5]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis of potential kinase inhibitors for oncology and novel antimicrobial agents. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and present data on the biological activities of analogous compounds to illustrate the potential of this versatile scaffold.
Application Note I: A Gateway to Novel Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer.[6] The pyrimidine scaffold has been extensively utilized in the development of kinase inhibitors, with numerous approved drugs targeting various kinases.[7] The this compound scaffold provides a strategic starting point for the synthesis of pyrazole-fused pyrimidines and pyrimidine-hydrazones, both of which are prominent classes of kinase inhibitors.
Mechanism of Action: Targeting the ATP-Binding Site
Many kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The pyrimidine ring can mimic the adenine core of ATP, forming key hydrogen bonds with the hinge region of the kinase. By elaborating on the 2-hydrazino position of the pyrimidine ring, medicinal chemists can introduce substituents that occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Workflow for the Development of Pyrimidine-Based Kinase Inhibitors
Caption: A generalized workflow for the discovery of kinase inhibitors.
Synthesis of Pyrazolopyrimidine Derivatives
The reaction of hydrazinopyrimidines with β-dicarbonyl compounds is a well-established method for the synthesis of pyrazolopyrimidines.[8] The regioselectivity of this reaction can often be controlled by the reaction conditions.
| Derivative Class | General Structure | Potential Kinase Targets |
| Pyrazolopyrimidines | A fused heterocyclic system | CDK2, TRKA, Aurora Kinases |
| Pyrimidine-Hydrazones | A flexible linker to various aryl/heteroaryl groups | FAK, EGFR, VEGFR |
Table 1: Potential Kinase Inhibitor Classes Derived from this compound.
Protocol I: Synthesis of 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole Derivatives
This protocol is adapted from the established synthesis of pyrazoles from hydrazines and β-diketones.[9][10]
Objective: To synthesize a library of pyrazole derivatives for screening as kinase inhibitors.
Materials:
-
This compound
-
Various substituted 1,3-diketones (e.g., acetylacetone, benzoylacetone)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the desired 1,3-diketone (1.1 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Scheme: Synthesis of Pyrazole Derivatives
Caption: General reaction for the synthesis of pyrazole derivatives.
Application Note II: Scaffolding for Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine and pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][7] The this compound scaffold can be utilized to generate libraries of pyrimidine-hydrazones and pyrazoles for antimicrobial screening.
Rationale for Antimicrobial Activity
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, they can act as enzyme inhibitors or disrupt cell membrane integrity. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls.[5]
| Derivative Class | General Structure | Spectrum of Activity |
| Pyrimidine-Hydrazones | Flexible structure with H-bonding capabilities | Antibacterial, Antifungal |
| Pyrazoles | Aromatic five-membered ring | Antibacterial, Antifungal, Antitubercular |
Table 2: Potential Antimicrobial Classes Derived from this compound.
Protocol II: Synthesis of Pyrimidine-Hydrazone Derivatives
This protocol describes a general method for the synthesis of pyrimidine-hydrazones via the condensation of a hydrazine with an aldehyde or ketone.[3][4]
Objective: To synthesize a series of pyrimidine-hydrazone derivatives for antimicrobial screening.
Materials:
-
This compound
-
Various aromatic or heteroaromatic aldehydes/ketones
-
Ethanol (95%)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in 95% ethanol (15 mL) in a round-bottom flask. If necessary, gently warm the mixture to achieve complete dissolution.
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0 mmol).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by TLC. In many cases, the product will precipitate out of the solution upon formation.
-
Isolation:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then with deionized water.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final pyrimidine-hydrazone derivative by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthesis of Pyrimidine-Hydrazones
Caption: Synthesis of pyrimidine-hydrazone derivatives.
Expected Biological Activities and Data from Analogous Compounds
| Compound Class | Example Structure (Analog) | Biological Activity | IC₅₀ / MIC Values | Reference |
| Pyrazolopyrimidine | 6s | CDK2/TRKA Inhibition | IC₅₀ = 11.70 µM (RFX 393 cells) | [11] |
| Pyrimidine-Hydrazone | 5j | Antiproliferative (H460 cancer cell line) | IC₅₀ = 0.05 µM | [12] |
| Pyrazole | 3a | Antibacterial (Gram-positive) | MIC = 0.125-0.50 µg/mL | [13] |
Table 3: Biological Activity Data for Structurally Related Compounds.
Conclusion and Future Directions
This compound is a high-potential starting material for the development of novel therapeutic agents. Its unique combination of a pyrimidine core, a reactive hydrazino group, and a trifluoromethyl moiety makes it an ideal scaffold for generating diverse libraries of pyrazole and pyrimidine-hydrazone derivatives. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds for their potential as kinase inhibitors and antimicrobial agents. The promising biological activities of analogous compounds strongly suggest that the derivatives of this compound are worthy of further investigation in the quest for new and effective medicines.
References
-
Aggarwal, R., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. Available at: [Link]
-
Li, X., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Pape, V. F. S., et al. (2015). Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. ResearchGate. Available at: [Link]
-
Thirunarayanan, G., & Sekar, K. G. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. National Institutes of Health. Available at: [Link]
-
Nitulescu, G. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Abdel-Ghani, N. T., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Bhardwaj, V., et al. (2021). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. Available at: [Link]
-
Yurttas, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate. Available at: [Link]
-
Khamidullina, L. A., et al. (2020). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. Available at: [Link]
-
Al-Issa, S. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]
-
Gomaa, A. M., & Ali, M. M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
-
Al-Zahrani, L. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]
-
Gzella, A. K., et al. (2012). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. National Institutes of Health. Available at: [Link]
-
Aggarwal, R., et al. (2018). Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
Sources
- 1. Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones / Letters in Drug Design & Discovery, 2013 [sci-hub.se]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Application Notes & Protocols for Screening the Antimicrobial Activity of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Rationale for Targeting Pyrimidine Scaffolds
The relentless evolution of multidrug-resistant pathogens constitutes a formidable challenge to global public health. In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to numerous endogenous substances and a plethora of therapeutic agents.[1] Its derivatives are known to interact with a wide array of biopolymers, including enzymes and genetic material, making them privileged structures in drug discovery.[2] The incorporation of a hydrazino moiety can further enhance biological activity, with many hydrazide-hydrazone derivatives exhibiting a broad spectrum of effects, including antimicrobial action.[1][3] Furthermore, the introduction of a trifluoromethyl (CF₃) group—a classic bioisostere—is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
This guide provides a detailed framework for the systematic screening and evaluation of the antimicrobial potential of a novel class of compounds: 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives . The protocols herein are grounded in established methodologies and are designed to yield reproducible and reliable data, crucial for the progression of new antimicrobial leads.
Experimental Design: A Two-Tiered Screening Approach
A robust primary screening strategy is essential for efficiently identifying promising candidates from a library of synthesized derivatives. We advocate for a two-tiered approach, beginning with a qualitative diffusion assay to identify active compounds, followed by a quantitative dilution assay to determine the precise potency.
Part 1: Primary Screening - Agar Well Diffusion Protocol
The agar well diffusion method is a widely used, cost-effective preliminary test to screen for antimicrobial activity.[5] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.
Causality Behind Experimental Choices:
-
Medium Selection: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria as its composition is standardized, has good batch-to-batch reproducibility, and is low in inhibitors of common antimicrobial agents.
-
Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is critical for comparing zones of inhibition across different plates and experiments.
-
Well Creation: Creating wells in the agar rather than using paper discs allows for a larger volume of the test compound to be loaded and can be advantageous for screening compounds with limited solubility or diffusion characteristics.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Synthesized this compound derivatives.
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]).
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile saline solution (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Positive control (e.g., Ciprofloxacin, Vancomycin).
-
Negative control (solvent used to dissolve compounds, e.g., DMSO).
-
Sterile cotton swabs, micropipettes, and a sterile cork borer (6-8 mm diameter).
-
-
Inoculum Preparation:
-
Aseptically pick several well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60° after each streaking to ensure uniform coverage.
-
-
Well Creation and Compound Application:
-
Allow the inoculated plates to dry for 5-15 minutes.
-
Using a sterile cork borer, punch uniform wells into the agar.
-
Prepare stock solutions of the test derivatives (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Similarly, add the positive and negative controls to their respective wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours in an aerobic atmosphere.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (ZOI) around each well in millimeters (mm).
-
A clear zone where no growth is visible indicates antimicrobial activity.
-
Part 2: Potency Determination - Broth Microdilution (MIC) Protocol
Compounds that exhibit significant zones of inhibition in the primary screen should be advanced for quantitative analysis. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This method is highly accurate and allows for the simultaneous testing of multiple compounds and concentrations.[8]
Causality Behind Experimental Choices:
-
Standardization: This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07, to ensure inter-laboratory comparability of results.[6][9]
-
Microtiter Plates: The use of 96-well microtiter plates allows for high-throughput screening, requires small volumes of reagents, and provides a clear endpoint for visual or automated reading.
-
Serial Dilution: A two-fold serial dilution series provides a geometric progression of concentrations, which is standard for determining the MIC value accurately.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Active "hit" compounds identified from the agar well diffusion assay.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Test microorganisms, with inoculum prepared and standardized as described previously.
-
Positive and negative controls.
-
Multichannel micropipettes.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of CAMHB into wells 2 through 12 of each row to be used in a 96-well plate.
-
Prepare a starting solution of each test compound in CAMHB at twice the highest desired final concentration.
-
Add 100 µL of this starting compound solution to well 1 of the corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized 0.5 McFarland inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
-
Incubation:
-
Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
Data Presentation and Interpretation
For clarity and comparative analysis, the results should be summarized in a tabular format.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PYR-001 | R = H | 14 | 12 | 64 | 128 |
| PYR-002 | R = 4-Cl-Ph | 18 | 16 | 16 | 32 |
| PYR-003 | R = 4-NO₂-Ph | 22 | 19 | 8 | 16 |
| PYR-004 | R = 4-OCH₃-Ph | 15 | 13 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 30 | 35 | 0.5 | 0.25 |
| DMSO | (Negative Control) | 0 | 0 | >256 | >256 |
Note: Data presented are hypothetical and for illustrative purposes only.
The results from these assays will allow for the initial establishment of a Structure-Activity Relationship (SAR) . For instance, in the hypothetical data above, the introduction of an electron-withdrawing nitro group (PYR-003) significantly enhances antimicrobial activity compared to the unsubstituted parent compound (PYR-001). This type of analysis is critical for guiding the next cycle of synthesis and lead optimization.
Conclusion and Future Directions
The protocols detailed in this guide provide a standardized and efficient workflow for the initial antimicrobial screening of novel this compound derivatives. By systematically applying these qualitative and quantitative assays, researchers can effectively identify promising lead compounds. Subsequent studies should focus on elucidating the mechanism of action, evaluating cytotoxicity against mammalian cell lines, and performing in vivo efficacy studies for the most potent and non-toxic derivatives.
References
-
Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Available from: [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. Available from: [Link]
-
Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Available from: [Link]
-
EUCAST. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Available from: [Link]
-
Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Testing Laboratory. (2026). EUCAST MIC Determination Testing. Available from: [Link]
-
GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Available from: [Link]
-
Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Available from: [Link]
-
EUCAST. Disk Diffusion and Quality Control. Available from: [Link]
-
Kaplancıklı, Z. A., et al. (2014). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 11(1), 76-81. Available from: [Link]
-
Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, Characterization, DFT Calculations, Molecular Docking Study, and Antimicrobial Activity of Hydrazones Bearing Pyrimidine and Sugar Moieties. Available from: [Link]
-
MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2019). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Available from: [Link]
Sources
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. intertekinform.com [intertekinform.com]
use of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: Strategic Use of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine for the Synthesis of Potent and Selective Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1][2] The pyrimidine core is a privileged scaffold in kinase inhibitor design, mimicking the adenine ring of ATP to enable competitive binding at the enzyme's active site.[3][4][5] This guide provides a detailed examination of this compound, a highly versatile and strategic building block for constructing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-tested synthetic protocol, and discuss the structure-activity relationship (SAR) implications for developing next-generation targeted therapeutics.
The Building Block: this compound
The selection of a starting material is a critical decision in a synthesis campaign, dictating the efficiency of the route and the inherent properties of the final compounds. This compound is not merely a reagent but a carefully designed scaffold precursor.
Physicochemical Properties & Handling
This reagent is a stable solid at room temperature, but like most hydrazine derivatives, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[6]
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃N₄ | [6] |
| Molecular Weight | 178.12 g/mol | N/A |
| Appearance | Solid | [6] |
| Melting Point | 99-101 °C | [6] |
| SMILES | NNc1nccc(n1)C(F)(F)F | [6] |
| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N | [6] |
Rationale for Use: The "Why" Behind the Structure
The utility of this building block stems from the strategic placement of its functional groups, each contributing to the desirable pharmacological properties of the final kinase inhibitor.
-
Hydrazino Group: This is the primary reactive handle. It serves as the key nucleophile for the cyclization reaction, typically with a 1,3-dicarbonyl compound or its equivalent, to form the fused pyrazole ring. This reaction is the cornerstone of creating the pyrazolo[1,5-a]pyrimidine scaffold.
-
Trifluoromethyl (CF₃) Group: This is arguably the most important feature. The CF₃ group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly increase the binding affinity of the final inhibitor to the target kinase. Furthermore, it often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability, leading to better cell-based activity and oral bioavailability.[7]
-
Methyl (CH₃) Group: While seemingly simple, the methyl group provides a crucial point for SAR exploration. It can occupy small hydrophobic pockets within the kinase active site, contributing to potency and, more importantly, selectivity against other kinases.[7]
Core Synthesis Principle: Constructing the Pyrazolo[1,5-a]pyrimidine Scaffold
The primary application of 2-hydrazino-pyrimidines in this context is the construction of the pyrazolo[1,5-a]pyrimidine core. This fused heterocyclic system is a bioisostere of adenine and is highly effective at targeting the ATP-binding site of kinases.[1][8][9]
General Reaction Mechanism
The synthesis is typically a one-pot condensation and cyclization reaction between the hydrazino-pyrimidine and a β-dicarbonyl compound (or a functional equivalent like an enaminone or β-ketoester). The reaction proceeds via a well-established mechanism, often under acidic or neutral conditions.[10]
Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
The reaction conditions can influence the regioselectivity of the cyclization, particularly with unsymmetrical β-diketones.[10] Acidic conditions, for instance, can favor the formation of one regioisomer over another.[10]
Mechanism of Kinase Inhibition
The resulting pyrazolo[1,5-a]pyrimidine scaffold acts as an "ATP-competitive inhibitor." Its structure mimics the purine ring of ATP, allowing it to fit into the ATP binding pocket on the kinase. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase, effectively blocking ATP from binding and shutting down the enzyme's catalytic activity.[11]
Caption: ATP-competitive binding of the inhibitor to the kinase hinge region.
Detailed Synthetic Protocol
This protocol describes a general procedure for the synthesis of a 5,7-disubstituted-2-(trifluoromethyl)-4-methylpyrazolo[1,5-a]pyrimidine core.
Materials and Reagents
-
This compound
-
Substituted 1,3-Diketone (e.g., dibenzoylmethane)
-
Ethanol (Absolute) or Acetic Acid
-
Hydrochloric Acid (catalytic amount, if needed)
-
Sodium Bicarbonate (for work-up)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Experimental Workflow
Caption: Step-by-step experimental workflow for inhibitor synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add the desired 1,3-dicarbonyl compound (1.05 eq).
-
Add the solvent, typically absolute ethanol or glacial acetic acid (approx. 0.1 M concentration). Causality Note: Acetic acid can act as both the solvent and the acid catalyst, often accelerating the reaction and improving yields.
-
Heating and Monitoring: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is fully consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid catalyst), water, and finally, brine. Trustworthiness Note: The bicarbonate wash is critical to remove the acid catalyst, which can interfere with silica gel chromatography.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure pyrazolo[1,5-a]pyrimidine product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to modification, allowing for the fine-tuning of potency and selectivity.[1] The choice of the 1,3-dicarbonyl reagent in the protocol above directly installs substituents at the 5- and 7-positions, which are critical for kinase interaction.
| Position on Scaffold | Modification Type | General Impact on Activity |
| Position 7 | Aryl or Heteroaryl groups | Often extends into a hydrophobic pocket near the ATP-binding site. Substitutions on this ring (e.g., halogens, methoxy groups) can drastically alter selectivity and potency.[9] |
| Position 5 | Small alkyl or aryl groups | Can influence solubility and make additional contacts with the enzyme. Often a site for attaching linkers for PROTAC development. |
| Position 3 | Substituted Amines (via post-synthesis modification) | Can form additional hydrogen bonds or ionic interactions with the solvent-exposed region of the kinase, significantly boosting potency. |
| CF₃ Group (Position 2) | (From starting material) | Generally enhances potency and metabolic stability. |
| Methyl Group (Position 4) | (From starting material) | Provides a defined steric and electronic profile, contributing to the overall selectivity. |
For example, in the development of inhibitors for Tropomyosin Receptor Kinases (Trks), modifications on an aryl group at the 7-position were crucial for achieving nanomolar potency.[12] Similarly, for Cyclin-Dependent Kinase 9 (CDK9), the nature of the substituent at position 7 was key to achieving selectivity over other kinases.[13]
Conclusion
This compound is a high-value, strategic starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Its pre-installed trifluoromethyl and methyl groups provide a strong foundation for developing compounds with desirable drug-like properties. The straightforward and robust cyclization chemistry allows for the rapid generation of diverse compound libraries, making it an indispensable tool for researchers in medicinal chemistry and drug discovery. By rationally selecting the 1,3-dicarbonyl coupling partner, scientists can systematically probe the structure-activity relationships of this privileged scaffold to develop potent and selective inhibitors for a wide range of kinase targets.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Terungwa, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
-
Singh, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). National Institutes of Health. [Link]
-
Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018). ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). National Institutes of Health. [Link]
-
Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. (2024). PubMed. [Link]
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (680216-40-4) for sale [vulcanchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Comprehensive Characterization of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust, validated techniques for assessing the identity, purity, and physicochemical properties of this compound. This document emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine derivative incorporating a reactive hydrazine moiety and a trifluoromethyl group. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, and the unique combination of the nucleophilic hydrazine group and the electron-withdrawing trifluoromethyl group makes this compound a versatile intermediate for the synthesis of more complex molecular architectures. Given its potential role in drug discovery and development, rigorous analytical characterization is paramount to ensure the quality, consistency, and safety of downstream applications. This guide presents a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to provide a complete profile of the target molecule.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is crucial for its effective analysis and handling.
| Property | Value | Source |
| Molecular Formula | C6H7F3N4 | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from typical appearance of similar compounds |
| Melting Point | 99-101 °C | |
| Solubility | Soluble in aqueous acid | [2] |
Handling Precautions: This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the target compound from potential impurities, which may arise from the synthesis or degradation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The polarity of the hydrazine group necessitates careful method development.[3]
Rationale for Method Selection: A reversed-phase HPLC method is proposed, as it is a robust and widely used technique for the analysis of a broad range of organic molecules.[4] Due to the polar nature of the hydrazine moiety, a mixed-mode column incorporating both reversed-phase and cation-exchange mechanisms can provide enhanced retention and selectivity.[3]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Coresep 100 mixed-mode (cation-exchange/reversed-phase) column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. Potential impurities to monitor include starting materials from the synthesis and their isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the trifluoromethyl group enhances volatility, the polar hydrazine group can lead to poor peak shape and thermal degradation.[5] Derivatization is often employed to improve the chromatographic behavior of hydrazine-containing compounds.[6]
Rationale for Derivatization: Derivatization with acetone converts the polar hydrazine into a less polar and more volatile acetone azine, which is more amenable to GC analysis.[6] This approach minimizes peak tailing and improves sensitivity.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Dissolve approximately 10 mg of the sample in 1 mL of acetone.
-
Add one drop of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture for 1 minute and allow it to react for 15 minutes at room temperature.
-
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Column: DB-624 or a similar mid-polarity column (30 m x 0.25 mm i.d., 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 260 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: The resulting chromatogram will show the peak for the derivatized product. The mass spectrum of this peak can be used to confirm the identity of the compound by observing the molecular ion and characteristic fragmentation patterns.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[7] Both ¹H and ¹³C NMR are essential for a complete characterization.
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis. However, given the potential for hydrogen bonding with the hydrazine protons, deuterated dimethyl sulfoxide (DMSO-d₆) is also an excellent choice as it will allow for the observation of the N-H protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Spectral Features:
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the pyrimidine ring proton.
-
Broad signals for the hydrazine (NH and NH₂) protons, which may exchange with residual water in the solvent.
-
-
¹³C NMR:
-
A quartet for the trifluoromethyl (CF₃) carbon due to coupling with fluorine.
-
Signals for the pyrimidine ring carbons.
-
A signal for the methyl carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching vibrations of the hydrazine group[8] |
| ~3050 | C-H stretching of the pyrimidine ring |
| ~2950 | C-H stretching of the methyl group |
| 1600-1650 | C=N and C=C stretching vibrations of the pyrimidine ring[9] |
| 1100-1300 | C-F stretching vibrations of the trifluoromethyl group |
Analytical Workflow and Data Integration
A comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques. The following workflow ensures a thorough and validated assessment of the compound.
Caption: Integrated analytical workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this important chemical intermediate. Adherence to these protocols will ensure high-quality data, facilitating the progression of research and development programs that utilize this versatile compound.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Smolenkov, A. D., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1145-1160. [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
OSTI.GOV. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... [Link]
-
MDPI. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... [Link]
-
NIST. (n.d.). Hydrazine dihydrochloride. [Link]
-
ResearchGate. (2013). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. [Link]
-
PubChem. (n.d.). 2-Hydrazinylpyrimidine. [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sielc.com [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Lynchpin in Modern Agrochemical Design: Synthesis and Application of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Crop Protection
In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF₃) group, in particular, imparts a unique combination of metabolic stability, increased lipophilicity, and potent electronic effects that can dramatically enhance the biological activity of a parent molecule.[1][2] When this powerful functional group is integrated into a heterocyclic system like pyrimidine, the resulting scaffold becomes an exceptionally valuable building block for novel pesticides.[3]
This guide provides a detailed exploration of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine , a key intermediate whose structural features—a reactive hydrazine group, a stabilizing methyl group, and an activating trifluoromethyl group—make it a highly versatile precursor for a new generation of high-performance agrochemicals. We will provide detailed, field-proven protocols for its synthesis and its subsequent conversion into advanced pyrazole-based fungicides and herbicides, offering researchers a practical roadmap for innovation.
Part 1: Synthesis of the Core Building Block: this compound
The synthesis of this critical precursor is a robust two-step process commencing from the readily available 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol. The methodology is adapted from established procedures for analogous pyrimidine conversions, ensuring high yield and purity.[4][5]
Causality of the Synthetic Strategy:
-
Activation via Chlorination: The hydroxyl group of the starting pyrimidinol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively replacing the hydroxyl group with a chlorine atom to yield 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine.[6][7][8] This chlorination step dramatically increases the electrophilicity of the C2 position on the pyrimidine ring.
-
Nucleophilic Substitution with Hydrazine: With the activated chloro-pyrimidine in hand, the introduction of the hydrazine moiety is achieved through a nucleophilic aromatic substitution (SɴAr) reaction. Hydrazine hydrate acts as the nucleophile, displacing the chloride ion to form the stable target compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of the target precursor.
Protocol 1.1: Synthesis of 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Materials:
-
4-methyl-6-(trifluoromethyl)pyrimidin-2-ol (1 equiv.)
-
Phosphorus oxychloride (POCl₃) (3-5 equiv.)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol (1 equiv.) and phosphorus oxychloride (3-5 equiv.).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine, can be purified by column chromatography or used directly in the next step if purity is sufficient.
Protocol 1.2: Synthesis of this compound (CAS: 123024-52-2)
Materials:
-
2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine (1 equiv.)
-
Hydrazine hydrate (80% solution, 2 equiv.)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine (1 equiv.) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (2 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 45°C.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, a precipitate of the product will likely form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol and then with water to remove any residual salts.
-
Dry the product under vacuum to yield this compound as a stable solid.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₆H₇F₃N₄ | 192.14 | 123024-52-2 |
Part 2: Application in Agrochemical Synthesis - The Pyrazole Annulation
The primary utility of this compound in agrochemical synthesis is its role as a binucleophile for the construction of pyrazole rings. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly efficient method for forming the pyrazole heterocycle, a scaffold present in numerous commercial fungicides and herbicides.[9][10][11]
Mechanistic Rationale: Knorr Pyrazole Synthesis
The reaction proceeds via the Knorr pyrazole synthesis pathway. The more nucleophilic terminal nitrogen of the hydrazine first attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrazole ring. The reaction conditions (neutral vs. acidic) can influence the regioselectivity of the initial attack, especially with unsymmetrical dicarbonyl compounds, determining the final substitution pattern on the pyrazole ring.[2]
Caption: Synthesis of pyrazole-based agrochemicals.
Protocol 2.1: Synthesis of a Representative Pyrazole Fungicide/Herbicide Candidate
This protocol details the synthesis of 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole , a novel compound with high potential for biological activity, leveraging the known efficacy of both trifluoromethyl and pyrazole moieties in agrochemicals.[12][13][14] The selected 1,3-dicarbonyl is 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione .
Materials:
-
This compound (1 equiv.)
-
4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.1 equiv.)
-
Glacial Acetic Acid (solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1 equiv.) and 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.1 equiv.).
-
Add glacial acetic acid as the solvent. The acidic conditions facilitate the dehydration step of the cyclization.
-
Heat the mixture to reflux (approx. 118°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water. The product should precipitate as a solid.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
-
Dry the final product under vacuum.
| Parameter | Description |
| Product Name | 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
| Molecular Formula | C₁₄H₇F₆N₄S |
| Expected Activity | Fungicidal, Herbicidal |
| Rationale | Combines the pyrimidine-pyrazole scaffold with two trifluoromethyl groups, known to enhance bioactivity. The thiophene moiety is also common in bioactive molecules. |
| Typical Yield | 75-85% (Estimated) |
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. The protocols detailed herein provide a reliable and scalable pathway to this key intermediate and its subsequent conversion into high-value pyrazole derivatives. The inherent properties of the trifluoromethyl group, combined with the proven biological efficacy of the pyrazole scaffold, make this synthetic route a highly promising avenue for the discovery of next-generation fungicides and herbicides. Researchers are encouraged to explore a diverse range of 1,3-dicarbonyl compounds to generate extensive libraries of novel candidates for high-throughput screening, paving the way for the development of more effective and sustainable crop protection solutions.
References
- Xu, H., Hu, X., Zou, X., Zhu, Y., Liu, B., & Hu, F. (2012). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Chemical Research in Chinese Universities, 28, 824–827.
- Bansal, A., & Aggarwal, R. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Indian Journal of Heterocyclic Chemistry, 27(4), 439-442.
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available at: [Link]
-
MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6279. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-543. Available at: [Link]
-
MDPI. (2022). Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety. Molecules, 27(19), 6296. Available at: [Link]
-
PMC - NIH. (2020). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 25(21), 5184. Available at: [Link]
-
ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. Available at: [Link]
-
PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
J&K Scientific. (n.d.). 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine. Available at: [Link]
-
PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
- Google Patents. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. CN104945331A.
-
Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Available at: [Link]
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]
-
ResearchGate. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasian Journal of BioSciences, 14, 973-976. Available at: [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
Beilstein Journals. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][12]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 298-304. Available at: [Link]
-
Scribd. (n.d.). Elimination of Alcohols To Alkenes With POCl3 - Master Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for pyrazole synthesis using 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Technical Support Center: Pyrazole Synthesis Optimization
Welcome to the technical support center for optimizing pyrazole synthesis using 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific class of heterocyclic synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of pyrazoles via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, famously known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[1][2] However, the unique electronic nature of this compound introduces specific challenges and opportunities for optimization that require a nuanced approach.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme and what makes this specific hydrazine challenging?
Answer: The general reaction involves the condensation of this compound with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) to form the pyrazole ring.[2]
The primary challenge stems from the reduced nucleophilicity of the hydrazine nitrogen atoms. The pyrimidine ring, particularly when substituted with an electron-withdrawing trifluoromethyl (-CF₃) group, significantly pulls electron density away from the attached hydrazine moiety. This electronic deficit makes the initial nucleophilic attack on the carbonyl carbon of the 1,3-dicarbonyl compound—the rate-determining step—more difficult compared to reactions with simpler hydrazines like phenylhydrazine. Consequently, reaction conditions often need to be more forcing to achieve good yields.
Q2: I'm getting a very low yield. What are the first parameters I should investigate?
Answer: Low yields are the most common issue and can typically be traced back to three key areas: reaction conditions, catalyst choice, and reactant stability.[3]
-
Reaction Conditions (Temperature & Time): Due to the reduced nucleophilicity of the heteroaryl hydrazine, room temperature reactions are often sluggish. Increasing the reaction time and temperature (e.g., refluxing) is the first logical step. Microwave-assisted synthesis can also be highly effective, often dramatically reducing reaction times and improving yields.[4][5][6]
-
Catalyst: An acid catalyst is almost always necessary to protonate a carbonyl oxygen of the 1,3-dicarbonyl, making it more electrophilic and susceptible to attack by the weak nucleophile.[7] If you are using a weak acid like acetic acid, consider switching to a stronger mineral acid (e.g., a catalytic amount of H₂SO₄ or HCl) or a Lewis acid.
-
Solvent Choice: The solvent plays a critical role. While polar protic solvents like ethanol are traditional choices, polar aprotic solvents like DMF, DMAc, or DMSO can accelerate the reaction rate and improve solubility of reactants, often leading to better outcomes, especially with heteroaryl hydrazines.[3]
Q3: My reaction with an unsymmetrical dicarbonyl (like ethyl acetoacetate) is giving a mixture of products. How can I control regioselectivity?
Answer: This is a classic challenge in pyrazole synthesis. The formation of two regioisomers occurs because the initial attack of the hydrazine can happen at either of the two different carbonyl carbons of the 1,3-dicarbonyl compound.
Controlling regioselectivity is a matter of exploiting the subtle differences in reactivity between the two carbonyl groups:
-
Kinetic vs. Thermodynamic Control: The less sterically hindered and more electrophilic carbonyl (the ketone in ethyl acetoacetate) will typically react faster under milder, kinetically controlled conditions (lower temperatures). The more sterically hindered carbonyl (the ester) may react preferentially under harsher, thermodynamically controlled conditions (higher temperatures, longer reaction times), although this is less predictable.
-
pH Control: The regioselectivity is highly dependent on the reaction pH. The initial condensation step is generally favored under acidic conditions. The subsequent cyclization and dehydration steps can be influenced by both acid and base. A careful screen of pH conditions is often the most effective way to favor one isomer.
-
Strategic Substrate Modification: An alternative, more definitive approach is to use a 1,3-dicarbonyl equivalent where one carbonyl is "masked" or less reactive, such as an enaminone or a monothio-1,3-diketone.[8][9][10] This forces the reaction to proceed through a specific pathway, yielding a single regioisomer.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental observations and provides a logical path to a solution.
Issue 1: Reaction Stalls or Fails to Reach Completion
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound remaining, even after prolonged reaction times.
-
Root Cause Analysis: The activation energy for the initial nucleophilic attack is not being overcome. This points directly to insufficient electrophilicity of the dicarbonyl or insufficient nucleophilicity/concentration of the hydrazine.
-
Troubleshooting Steps:
-
Increase Temperature: Move from room temperature to refluxing the solvent. If already refluxing, consider a higher boiling point solvent (e.g., from ethanol to toluene or xylene). Microwave heating is a prime candidate for optimization here.[4][11]
-
Change Catalyst: If using glacial acetic acid, switch to a few drops of concentrated sulfuric acid. This provides a much higher concentration of protons to activate the carbonyl.
-
Solvent Screening: As noted in the FAQs, switching from a protic solvent like ethanol to an aprotic polar solvent like DMF can enhance reaction rates.
-
Issue 2: Formation of a Complex Mixture and Dark-Colored Impurities
-
Symptom: The crude product is a dark brown or red oil/solid, and the NMR spectrum is complex, showing more than just starting materials or the desired product(s).
-
Root Cause Analysis: This often indicates decomposition of the starting materials or side reactions occurring at elevated temperatures. Hydrazine derivatives can be unstable under harsh acidic conditions and high heat.
-
Troubleshooting Steps:
-
Lower the Temperature: While heat is often necessary, excessive heat can cause degradation. Find the "sweet spot" by running the reaction at various temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitoring for the optimal balance of reaction rate and purity.
-
Optimize Catalyst Concentration: Too much strong acid can promote charring and side reactions. Use only a catalytic amount (1-5 mol%).
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that lead to colored impurities.
-
Issue 3: Difficulty with Product Isolation and Purification
-
Symptom: The product is difficult to crystallize from the crude mixture, or it co-elutes with impurities during column chromatography.
-
Root Cause Analysis: This can be due to the presence of regioisomers, which often have very similar polarities, or other persistent impurities.
-
Troubleshooting Steps:
-
Acid/Base Wash: During the workup, perform a wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials or byproducts. Follow with a wash with a dilute base (e.g., saturated NaHCO₃) to remove the acid catalyst.
-
Recrystallization Solvent Screening: Test a wide range of solvents for recrystallization. A good starting point is a solvent system where the product is soluble when hot but sparingly soluble when cold, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Derivative Formation for Purification: In challenging cases, the crude pyrazole can be reacted with an acid to form a salt, which is then crystallized to high purity. The salt is then neutralized to recover the pure pyrazole.
-
Visualized Experimental Workflow & Troubleshooting
A clear workflow and a logical troubleshooting path are essential for efficient experimentation.
General Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of 1-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (or DMF)
-
Glacial Acetic Acid (or conc. H₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 206 mg).
-
Add the chosen solvent (e.g., 10 mL of Ethanol).
-
Add acetylacetone (1.1 mmol, 110 mg, 112 µL).
-
Add the acid catalyst (e.g., 0.5 mL of glacial acetic acid or 1 drop of conc. H₂SO₄).
-
Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting hydrazine spot has been consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
Data Summary for Optimization
The following table illustrates potential outcomes from systematic optimization experiments. The goal is to maximize yield while minimizing reaction time and byproduct formation.
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity/Notes |
| 1 | Ethanol | Acetic Acid | 80 | 12 | 45% | Significant unreacted starting material. |
| 2 | Ethanol | H₂SO₄ (cat.) | 80 | 6 | 75% | Good conversion, minor impurities. |
| 3 | Toluene | H₂SO₄ (cat.) | 110 | 4 | 82% | Faster reaction, some colored byproducts. |
| 4 | DMF | H₂SO₄ (cat.) | 100 | 3 | 91% | High yield, clean reaction profile. |
| 5 | Ethanol | H₂SO₄ (cat.) | MW, 120°C | 0.25 | 88% | Very fast, requires microwave reactor.[4] |
This is illustrative data based on established chemical principles.
References
-
Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(44), 25025–25036. Available at: [Link]
-
Sawant, S. D., et al. (2019). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5- trisubstituted pyrazoles and dihydropyrazoles. Semantic Scholar. Available at: [Link]
-
Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. ResearchGate. Available at: [Link]
-
Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. Available at: [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. Available at: [Link]
-
Prasad, R. (2023). Knorr Pyrazole Synthesis. YouTube. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2848–2880. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Al-Ostath, A., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-56. Available at: [Link]
-
Al-Ostath, A., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. Available at: [Link]
-
El-kazak, A., & El-mahdy, K. M. (2013). Synthesis and Biological Evaluation of Some New Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Kumar, S. V., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Organic Chemistry Portal. Available at: [Link]
-
Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. Journal of Organic Chemistry, 78(10), 4960-73. Available at: [Link]
-
Sahanawaz, S. (2018). Knorr pyrrole synthesis with important question from csir-net. YouTube. Available at: [Link]
-
Fahmi, M. R. G., & Kurniawan, Y. S. (2021). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Kumar, S. V., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. Sci-Hub. Available at: [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity [organic-chemistry.org]
- 9. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity / The Journal of Organic Chemistry, 2013 [sci-hub.st]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
effect of pH on the reaction of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine with diketones
A-Z Guide for Researchers on the Reaction of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine with Diketones
Welcome to the technical support center for navigating the complexities of pyrazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the condensation reaction between this compound and various diketones. Here, we delve into the critical role of pH, offering troubleshooting advice and detailed protocols to help you optimize your reaction outcomes, enhance regioselectivity, and maximize yields.
Section 1: Foundational Principles & Reaction Mechanisms
Q1: What is the fundamental reaction occurring, and why is pH so critical?
The core reaction is a cyclocondensation between a hydrazine derivative (this compound) and a 1,3-diketone to form a pyrazole ring. This process, a variant of the Knorr pyrazole synthesis, involves the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.[1][2]
The pH of the reaction medium is a critical parameter because it directly influences several key aspects of the reaction:
-
Nucleophilicity of the Hydrazine: The hydrazine nitrogen atoms must be sufficiently nucleophilic to attack the carbonyl carbons of the diketone. In highly acidic conditions (typically below pH 3), the hydrazine can become protonated, which significantly reduces its nucleophilicity and slows down the initial attack.[3]
-
Carbonyl Electrophilicity: Acid catalysis can enhance the electrophilicity of the diketone's carbonyl carbons by protonating them, making them more susceptible to nucleophilic attack. This is a classic example of acid catalysis in carbonyl chemistry.
-
Rate-Determining Step: The rate-limiting step of hydrazone formation at neutral pH is often the dehydration of the tetrahedral intermediate.[4] This step is typically acid-catalyzed.[3]
-
Regioselectivity: For unsymmetrical diketones, pH can influence which carbonyl group is preferentially attacked, leading to the formation of different regioisomers. This is often a complex interplay between electronic and steric factors of the diketone substituents.[5]
-
Intermediate Stability: The stability of intermediates, such as the initial hydrazone and subsequent cyclized structures like 5-hydroxy-5-trifluoromethylpyrazolines, is pH-dependent.[6][7]
Q2: How does the reaction mechanism change under acidic versus neutral/basic conditions?
The reaction pathway can be subtly or dramatically altered by pH. Understanding these shifts is key to troubleshooting and optimizing your synthesis.
Under Acidic Conditions:
-
Carbonyl Activation: The diketone's carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks the activated carbonyl carbon.
-
Dehydration: The subsequent dehydration steps to form the hydrazone and later the final pyrazole are accelerated.[8]
-
Regiocontrol: Acidic conditions can favor the formation of the thermodynamically more stable pyrazole regioisomer. In the case of trifluoromethyl-β-diketones, acidic catalysis has been shown to promote the formation of 5-trifluoromethylpyrazoles over the 5-hydroxy-5-trifluoromethylpyrazoline intermediates.[6]
Under Neutral or aprotic Conditions:
-
Direct Nucleophilic Attack: The reaction proceeds without explicit protonation of the carbonyl. The inherent nucleophilicity of the hydrazine is sufficient for the initial attack.
-
Intermediate Formation: The reaction may favor the formation and isolation of stable intermediates like 5-hydroxy-5-trifluoromethylpyrazolines.[6][7] This is because the final acid-catalyzed dehydration to the aromatic pyrazole is slower under these conditions.[5]
-
Base Catalysis: While less common for this specific transformation, in some related syntheses, a base can be used to generate a more nucleophilic hydrazone anion or to facilitate deprotonation steps.[9]
Below is a diagram illustrating the generalized mechanistic pathways.
Caption: Workflow for pH-controlled pyrazole synthesis.
References
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Wiley Online Library.
- Synthesis of Chromone-Rel
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH.
- Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with...
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov.
- One-pot synthesis of pyrazole [closed]. Chemistry Stack Exchange.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazoles. A Review.
- Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides.
- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
side reactions observed during the synthesis of derivatives from 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine as a key building block. The unique reactivity of this hydrazine, influenced by the electron-withdrawing trifluoromethyl group, can lead to several common and unexpected side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your synthetic route.
Part A: Troubleshooting Guide for Common Side Reactions
This section addresses specific, observable issues you may encounter during your synthesis. Each entry is structured to help you identify the problem, understand its chemical origin, and implement a robust solution.
Issue 1: An unexpected peak appears in my LC-MS with a mass double that of my expected product (or a related dimer).
Symptom: Your reaction mixture shows a significant impurity with a mass corresponding to a dimer of the starting material or an intermediate. On TLC, this may appear as a baseline or near-baseline spot that is difficult to elute.
Probable Cause: The high nucleophilicity of the terminal nitrogen on the hydrazine moiety can lead to self-condensation or dimerization. This can occur via several pathways, including oxidative dimerization, which may be promoted by atmospheric oxygen or certain reaction conditions.[1][2] One plausible side reaction is the formation of a 1,2-bis(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)hydrazine or a subsequent tetrazine derivative through oxidation.
Diagnostic Steps:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the impurity to verify its elemental composition corresponds to a dimer.
-
NMR Spectroscopy: Acquire a ¹H NMR of the crude product. Dimeric structures often have simplified or broadened aromatic signals compared to the starting material and may lack the characteristic hydrazine N-H protons.
Solutions and Preventative Measures:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M). This principle, known as the Ruggli high-dilution principle, favors intramolecular reactions (your desired product formation) over intermolecular reactions (dimerization).
-
Slow Addition of Reagents: Add the electrophilic partner (e.g., diketone, acyl chloride) slowly to the solution of the hydrazinopyrimidine. This keeps the concentration of the reactive electrophile low, minimizing the chance for the hydrazine to react with itself.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions that can lead to azo-dimer formation.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to reduce the rate of the bimolecular side reaction.
Issue 2: My product is not the expected pyrazole/triazole, but a fused bicyclic system (e.g., a pyrazolo[1,5-a]pyrimidine or triazolo[4,3-a]pyrimidine).
Symptom: Characterization data (NMR, MS) points to an isomer of your expected product, often with one less molecule of H₂O or another small molecule eliminated than anticipated. The proton NMR may show a loss of the pyrimidine C5-H signal.
Probable Cause: This is a classic case of unintended intramolecular cyclization. After the initial condensation, a nucleophilic atom in the newly formed side chain can attack the electron-deficient pyrimidine ring. The C6 position, activated by the trifluoromethyl group, is particularly susceptible to nucleophilic attack.[3][4] For example, in the synthesis of a pyrazole from a β-diketone, the initially formed hydrazone can cyclize onto the pyrimidine ring instead of forming the pyrazole ring.
Diagnostic Workflow:
Caption: Competing pathways leading to pyrazole regioisomers.
Solutions and Preventative Measures:
-
Acid Catalysis: As demonstrated in studies with related hydrazines, adding a few drops of a strong acid like H₂SO₄ can dramatically influence regioselectivity, often favoring one isomer over the other. [5]The acid protonates a carbonyl group, making it more electrophilic and directing the initial attack.
-
Steric Hindrance: The regioselectivity can be influenced by sterics. The bulkier substituent on the diketone will generally direct the initial attack of the less-hindered terminal -NH₂ group to the less-hindered carbonyl.
-
Pre-formation of Hydrazone: Consider a two-step procedure. First, form the hydrazone under mild, neutral conditions, which often favors reaction at the more reactive carbonyl. Then, induce cyclization and dehydration under acidic or thermal conditions.
Part B: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reacting this compound with carbonyl compounds?
A1: The optimal solvent is highly dependent on the specific reaction.
-
Ethanol is a common and effective choice for many condensation reactions, such as the Knorr pyrazole synthesis. [6]It is protic, which can facilitate proton transfer steps, and products often crystallize out upon cooling.
-
Acetic Acid can serve as both a solvent and an acid catalyst, which is particularly useful for reactions that require dehydration to form an aromatic ring.
-
Toluene or Xylene with a Dean-Stark trap are excellent for driving reactions to completion by removing water, especially in cyclocondensations that are reversible.
-
DMF or DMSO should be used with caution. While their high boiling points can be useful, they can also promote unwanted nucleophilic aromatic substitution or other side reactions on the electron-deficient pyrimidine ring.
Q2: The trifluoromethyl group makes the pyrimidine ring electron-deficient. How does this affect stability and reactivity?
A2: The -CF₃ group is a powerful electron-withdrawing group that significantly impacts the molecule's properties:
-
Increased Acidity: The N-H protons of the hydrazine moiety are more acidic than in hydrazines attached to electron-rich rings. This can affect the choice of base if one is required.
-
Activation towards Nucleophiles: The pyrimidine ring, particularly the C6 position where the -CF₃ group is attached, becomes highly susceptible to nucleophilic attack. [3]This can lead to ring-opening or substitution reactions under harsh conditions (e.g., strong bases, high temperatures).
-
Modified Nucleophilicity: While the hydrazine remains a strong nucleophile, the electron-withdrawing effect of the ring slightly tempers its reactivity compared to a simple alkyl- or arylhydrazine.
Q3: How can I reliably characterize my final product to ensure the correct isomer was formed?
A3: A combination of techniques is essential:
-
¹H and ¹³C NMR: This is the most powerful tool. Look for characteristic shifts. For example, the pyrimidine C5-H has a distinct singlet. The chemical shifts of the methyl group and the newly formed ring's protons will be highly diagnostic.
-
¹⁹F NMR: This will confirm the integrity of the -CF₃ group and can reveal the presence of different electronic environments in isomeric mixtures.
-
2D NMR (NOESY/ROESY): For confirming regiochemistry, Nuclear Overhauser Effect (NOE) experiments are invaluable. An NOE correlation between a proton on the newly formed ring (e.g., pyrazole C5-H) and the pyrimidine's methyl group can unambiguously establish their spatial proximity and thus confirm the structure.
-
X-Ray Crystallography: If you can grow a suitable crystal, this provides definitive proof of structure and stereochemistry.
Part C: Experimental Protocols
Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidine
This protocol is a standard procedure for pyrazole formation, optimized to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol (approx. 0.2 M concentration).
-
Add acetylacetone (1.1 eq) to the solution at room temperature.
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting hydrazine should be consumed within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes.
-
The product will often precipitate as a white or off-white solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure pyrazole derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Purification Strategy to Remove Dimeric Impurities
Problem: A reaction has produced the desired product along with a significant amount of a high-molecular-weight, non-polar dimeric side product.
Solution: Column chromatography with a carefully selected solvent gradient.
Procedure:
-
Adsorb the Crude Mixture: Concentrate the crude reaction mixture in vacuo. Add a small amount of silica gel and solvent (e.g., dichloromethane) to form a slurry. Evaporate the solvent again to obtain a dry, free-flowing powder. This "dry loading" method provides better separation than loading a liquid sample.
-
Prepare the Column: Pack a silica gel column using a non-polar solvent system, such as 100% hexanes or a 98:2 mixture of hexanes and ethyl acetate.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column.
-
Initial Elution (Non-polar): Begin eluting with the non-polar solvent system. The dimeric impurity, being less polar, will either remain at the top of the column or elute very slowly. The desired product is typically more polar and will have a lower Rf value.
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, move from 2% ethyl acetate in hexanes to 5%, then 10%, and so on. This will cause your desired product to move down the column and separate from the less mobile dimer.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
ResearchGate. Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... Available at: [Link]
-
Prakash, O. et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M. et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. Available at: [Link]
-
ResearchGate. Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Available at: [Link]
-
Gelin, C. et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. PubMed. Available at: [Link]
-
Sato, K. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Toste, F. D. et al. (2012). Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. PMC - NIH. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Dahl, O. et al. (2005). Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5) C(6) bonds and intramolecular dehydrations. Sci-Hub. Available at: [Link]
-
Kaptein, R. et al. (1985). Photo-CIDNP study of pyrimidine dimer splitting. II: Reactions involving pyrimidine radical anion intermediates. PubMed. Available at: [Link]
-
Sodeoka, M. et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Available at: [Link]
-
Sarhan, A. O. & El‐Wareth, A. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society. Available at: [Link]
-
Al-Tel, T. H. (2010). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tsukamoto, M. & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Fokialakis, N. et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PubMed Central. Available at: [Link]
-
YouTube. synthesis of pyrazoles. Available at: [Link]
-
Ngai, M-Y. et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]
-
Krasavin, M. et al. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
-
Narayana, B. et al. (2020). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Yang, M-W. et al. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]
-
Sarpong, R. et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. Available at: [Link]
- Google Patents.Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Bonacorso, H. G. et al. (2022). Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. Thieme Connect. Available at: [Link]
Sources
- 1. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)C(6) bonds and intramolecular dehydrations / Organic & Biomolecular Chemistry, 2005 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
stability of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine in acidic versus basic media
Welcome to the technical support center for 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this molecule center around its two key functional groups: the hydrazino moiety and the trifluoromethyl group attached to the pyrimidine ring. The hydrazino group is susceptible to oxidation and acid-catalyzed hydrolysis. The trifluoromethyl group is generally stable but can be liable to hydrolysis under forcing conditions. The pyrimidine ring itself is relatively stable but can undergo degradation under harsh hydrolytic conditions.[1][2]
Q2: How does the stability of this compound differ in acidic versus basic media?
In acidic media, the hydrazino group is prone to protonation, which can accelerate hydrolytic cleavage.[1][3][4] This can lead to the formation of hydrazine and the corresponding 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine. In contrast, under basic conditions, while the pyrimidine ring can be more susceptible to nucleophilic attack, the hydrazino group is generally more stable against hydrolysis. However, strong basic conditions can promote other degradation pathways.
Q3: What are the likely degradation products in an acidic medium?
The most probable degradation pathway in an acidic medium is the hydrolysis of the C-N bond of the hydrazino group. This would result in the formation of hydrazine and 2-hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine. Further degradation of the pyrimidine ring is possible under more stringent acidic conditions.
Q4: Are there any specific storage recommendations for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the hydrazino group. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a sample prepared in acidic mobile phase. | Acid-catalyzed degradation of the compound. | 1. Increase the pH of the mobile phase to near neutral if compatible with your analytical method. 2. Analyze the sample immediately after preparation. 3. Perform a forced degradation study to identify the degradation products and confirm if the new peaks correspond to them. |
| Loss of compound potency over time in an aqueous formulation. | Hydrolytic degradation. | 1. Determine the pH of the formulation and adjust to a more neutral or slightly basic pH if the application allows. 2. Consider formulation in a non-aqueous solvent if appropriate for the intended use. 3. Conduct a stability study at different pH values to identify the optimal pH for stability. |
| Discoloration of the solid compound upon storage. | Oxidation of the hydrazino group. | 1. Ensure the compound is stored under an inert atmosphere. 2. Avoid exposure to air and light. 3. Re-test the purity of the compound before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways for this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 6, 12, and 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.
3. Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze by a stability-indicating HPLC-UV method. A reverse-phase C18 column is often suitable for pyrimidine derivatives.[5][6]
-
Characterize any significant degradation products using LC-MS/MS to determine their mass and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying the compound and its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from any potential degradants.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be confirmed by analyzing stressed samples to ensure that degradation product peaks do not interfere with the main compound peak.
Visualizing Degradation Pathways and Workflows
To better understand the potential degradation mechanisms and the experimental workflow, the following diagrams are provided.
Caption: Predicted degradation pathways in acidic vs. basic media.
Caption: Workflow for a forced degradation study.
References
-
Raines, R. T., & Krow, G. R. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3547-3550. [Link]
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]
-
Bansal, A., & Aggarwal, R. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Journal of Heterocyclic Chemistry, 55(7), 1733-1738. [Link]
-
Tidke, K. J., & Solanki, P. R. (2015). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research, 2(6), 2014-2020. [Link]
-
ICH, Q1A(R2). (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Schane, R. J., & Zuber, G. E. (1983). Acid-catalyzed hydrolysis of some pyrimidine derivatives. Journal of Pharmaceutical Sciences, 72(7), 814-817. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Rodionov, V. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
ResearchGate. (2017). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. [Link]
-
ResearchGate. (2019). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][3][5]triazolo[1,5-c]. [Link]
Sources
Technical Support Center: Managing Regioselectivity in the Cyclization of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Introduction
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines derived from 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in these critical cyclization reactions. The fusion of a pyrazole ring with a pyrimidine core yields a scaffold of significant interest in medicinal chemistry, particularly as protein kinase inhibitors for targeted cancer therapy.[1][2] However, the reaction of 2-hydrazinopyrimidines with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric products, posing a significant challenge for synthetic chemists.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you control and predict the regiochemical outcome of your reactions. By understanding the underlying mechanistic principles and the influence of key reaction parameters, you can optimize your synthetic strategy to selectively obtain the desired pyrazolo[1,5-a]pyrimidine isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyclization reaction is producing a mixture of two regioisomers. What are the primary factors that control the regioselectivity?
A1: The formation of two possible regioisomers, the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidines, is a common challenge. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl carbon of the 1,3-dicarbonyl compound. The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it more susceptible to attack.[3]
-
Steric Effects: Bulky substituents on either the 2-hydrazinopyrimidine or the 1,3-dicarbonyl compound can sterically hinder the approach of the nucleophilic nitrogen to a particular carbonyl group, thereby directing the reaction towards the less hindered site.[3]
-
Reaction Conditions: This is often the most critical and tunable factor.
-
pH (Catalyst): The acidity or basicity of the reaction medium can profoundly influence the regioselectivity. Acidic conditions, such as using acetic acid or a catalytic amount of sulfuric acid, can protonate the carbonyl oxygen, increasing its electrophilicity.[4] Conversely, basic catalysts like piperidine can influence the tautomeric equilibrium of the dicarbonyl compound.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of intermediates and transition states. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the thermodynamically more stable isomer, while lower temperatures may favor the kinetically controlled product.
-
Q2: I am observing the formation of a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate instead of the desired aromatic pyrazole. How can I promote dehydration to the final product?
A2: The formation of 5-hydroxy-5-trifluoromethylpyrazoline intermediates is a known phenomenon, particularly when using trifluoromethyl-β-diketones.[5] In many cases, these intermediates are stable and can be isolated. To drive the reaction to the fully aromatic pyrazolo[1,5-a]pyrimidine, you need to facilitate the elimination of water.
-
Acid Catalysis: The most common and effective method is to perform the reaction in the presence of a strong acid catalyst. Refluxing the reaction mixture in acetic acid containing a catalytic amount of sulfuric acid is a standard procedure. The acid protonates the hydroxyl group, converting it into a good leaving group (water).
-
Thermal Promotion: In some instances, simply increasing the reaction temperature or extending the reaction time can be sufficient to induce dehydration.
-
Solvent Choice: Using a solvent that can azeotropically remove water, such as toluene with a Dean-Stark trap, can also drive the equilibrium towards the dehydrated product.
Q3: How can I reliably distinguish between the 5-substituted and 7-substituted regioisomers of my pyrazolo[1,5-a]pyrimidine product?
A3: Unambiguous characterization of the regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on the pyrimidine ring can provide valuable information. Specifically, a long-range coupling of approximately 0.9 Hz is often observed between the methyl group at position 7 (7-CH₃) and the proton at position 6 (H-6). This coupling is absent for a methyl group at position 5.[6]
-
¹³C NMR Spectroscopy: The chemical shift of the methyl group carbon is highly diagnostic. A methyl group at position 5 typically resonates at a lower frequency (δ 24.6-24.8 ppm) compared to a methyl group at position 7 (δ 17.0-17.2 ppm).[7]
-
2D NMR Techniques: For complex substitution patterns, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. An HMBC experiment can show correlations between the methyl protons and the carbons of the pyrimidine ring, allowing for definitive assignment. A NOESY experiment can reveal through-space proximity between protons, which can help differentiate between isomers.[8]
Visualizing the Reaction Pathway and Influencing Factors
The following diagram illustrates the competing pathways in the cyclization reaction and the key factors that influence the regiochemical outcome.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Validation & Comparative
comparing the sensitivity of LC-MS/MS analysis using different pyrimidine-based derivatizing agents
In the landscape of quantitative bioanalysis, achieving adequate sensitivity for low-abundance analytes remains a paramount challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical technique, yet its efficacy can be hampered by the poor ionization efficiency of certain classes of molecules. Chemical derivatization presents a robust strategy to overcome this limitation by introducing a readily ionizable tag to the analyte of interest. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of pyrimidine-based derivatizing agents for enhancing LC-MS/MS sensitivity, with a focus on the analysis of carbonyl-containing compounds such as steroids.
The Rationale for Derivatization in LC-MS/MS
Many biologically significant molecules, including steroids, prostaglandins, and certain pharmaceuticals, lack easily ionizable functional groups, leading to weak signals in electrospray ionization (ESI) mass spectrometry. Derivatization addresses this by chemically modifying the analyte to incorporate a moiety that is highly efficient at accepting a proton or forming an adduct, thereby significantly amplifying the signal intensity. Furthermore, derivatization can improve the chromatographic properties of analytes, leading to better separation and reduced matrix effects.
Nitrogen-containing heterocyclic compounds, particularly those with hydrazine functionalities, are a prominent class of derivatizing agents for carbonyl compounds. The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. The heterocyclic ring, with its unique electronic properties, plays a crucial role in enhancing the ionization efficiency of the resulting derivative.
Pyrimidine-Based Derivatizing Agents: A Focus on Hydrazine Derivatives
The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is an electron-deficient aromatic system. This inherent electronic property can be advantageous in a derivatizing agent, as it can promote efficient protonation and stabilization of the resulting positive ion in the ESI source. This guide will focus on the performance of pyrimidine-based hydrazine reagents, with a key comparative study to elucidate their sensitivity in practical applications.
Comparative Analysis: Pyrimidine vs. Pyridine-Based Hydrazine Reagents
A pivotal study provides a direct comparison of the sensitivity afforded by a pyrimidine-based derivatizing agent, 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), and a pyridine-based counterpart, 2-hydrazino-1-methylpyridine (HMP), for the LC-MS/MS analysis of androgens.[1][2] The study found that while both reagents improved sensitivity compared to underivatized analytes, the pyridine-based HMP offered superior performance.
Experimental Data Summary
The following table summarizes the limits of quantification (LOQs) achieved for various androgens using HMP and the reported performance of HTP.
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) | Reference |
| 5α-Dihydrotestosterone (DHT) | 2-hydrazino-1-methylpyridine (HMP) | 0.4 pg on column | [1] |
| Testosterone | 2-hydrazino-1-methylpyridine (HMP) | 0.4 pg on column | [1] |
| Androstenedione | 2-hydrazino-1-methylpyridine (HMP) | 0.4 pg on column | [1] |
| 5α-Dihydrotestosterone (DHT) | 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) | Lower sensitivity than HMP | [1][2] |
Note: The study explicitly states that HMP derivatives were selected for validation due to affording greater sensitivity than those formed with HTP. Specific LOQ values for HTP were not provided in the primary comparative paper, reinforcing the selection of HMP as the more sensitive agent.
Causality Behind Performance Differences: A Mechanistic Perspective
The observed superiority of HMP in sensitivity can be attributed to its chemical structure and its behavior in the ESI source. HMP possesses a permanently charged quaternary ammonium group. This pre-charged nature eliminates the need for the analyte to compete for a proton in the gas phase, a key step in the ESI process.[1] This leads to a more efficient and stable ion generation process, resulting in a stronger signal.
In contrast, HTP relies on the protonation of the pyrimidine or hydrazine nitrogen atoms. While the electron-withdrawing trifluoromethyl group on the pyrimidine ring of HTP can influence the basicity of the nitrogen atoms, it does not confer a permanent positive charge. The pyrimidine ring itself has a lower basicity (pKa of 1.3 for the monoprotonated species) compared to pyridine (pKa of 5.2), which is attributed to the electron-withdrawing effect of the second nitrogen atom.[3] This lower basicity could contribute to a less efficient protonation process in the ESI source compared to the pyridine-based HMP.
Caption: Comparison of derivatization with HTP and HMP for LC-MS/MS analysis.
Experimental Protocols
A self-validating system relies on robust and reproducible protocols. The following are detailed methodologies for derivatization with HTP and HMP as described in the comparative study.[1]
Derivatization with 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP)
-
Reagent Preparation: Prepare a fresh solution of HTP at a concentration of 0.05 - 5 mg/mL.
-
Reaction: To the dried analyte extract, add the HTP solution.
-
Incubation: Incubate the reaction mixture at a temperature between 25-80°C for a duration of 5-120 minutes.
-
Analysis: Following incubation, the sample is ready for LC-MS/MS analysis.
Derivatization with 2-hydrazino-1-methylpyridine (HMP)
-
Reagent Preparation: Prepare a fresh solution of HMP at a concentration of 0.1 - 2 mg/mL.
-
Reaction: To the dried analyte extract, add the HMP solution.
-
Incubation: Incubate the reaction mixture at a temperature between 25-80°C for a duration of 5-120 minutes.
-
Analysis: Following incubation, the sample is ready for LC-MS/MS analysis.
Note: The optimal conditions for temperature, time, and reagent concentration should be determined empirically for the specific analyte and matrix.
Caption: General workflow for derivatization and LC-MS/MS analysis.
Other Pyrimidine-Based Derivatizing Agents
While the direct comparative data for pyrimidine-based agents is limited, other hydrazine-containing pyrimidines have been reported, primarily for applications in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For instance, 2-hydrazinopyrimidine has been used as a derivatizing reagent and co-matrix for the analysis of oligosaccharides, where it was shown to significantly increase MALDI signal intensities.[4] Although MALDI and ESI are different ionization techniques, the underlying principle of introducing a readily ionizable tag holds true. Further research is needed to systematically evaluate the performance of these and other novel pyrimidine-based derivatizing agents in LC-ESI-MS/MS.
Conclusion and Future Perspectives
The selection of an appropriate derivatizing agent is a critical step in developing a sensitive and robust LC-MS/MS method for challenging analytes. While pyrimidine-based hydrazine reagents offer a promising avenue for derivatization, current comparative evidence suggests that pyridine-based analogs with pre-charged moieties, such as HMP, can provide superior sensitivity enhancement. The electron-deficient nature of the pyrimidine ring, while theoretically advantageous for protonation, may not be sufficient to outperform the efficiency of a permanently charged tag in the ESI process.
Future research should focus on the synthesis and evaluation of novel pyrimidine-based derivatizing agents with tailored electronic and physicochemical properties. The incorporation of permanently charged groups onto the pyrimidine scaffold could potentially combine the benefits of the pyrimidine structure with the high ionization efficiency of pre-charged tags. Systematic comparisons of a wider range of pyrimidine-based agents against established reagents are necessary to fully elucidate their potential and guide their application in high-sensitivity bioanalysis.
References
-
Faqehi, A. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., ... & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]
-
Faqehi, A. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., ... & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]
-
Hala, D., Overturf, M. D., Petersen, L. H., & Huggett, D. B. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B, 879(9-10), 591-598. [Link]
-
Faqehi, A. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]
-
Olayinka, O. A., & I. A. Oluranti. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Jiang, H., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix. Analytical and Bioanalytical Chemistry, 408(24), 6797-6805. [Link]
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Trifluoromethylpyrimidine Derivatives and Standard Antibiotics
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates, trifluoromethylpyrimidine derivatives have emerged as a class of synthetic compounds with considerable antimicrobial potential. This guide provides an in-depth technical comparison of the antimicrobial efficacy of these derivatives against established standard antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.
The Rise of Trifluoromethylpyrimidines in Antimicrobial Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its presence in fundamental biological molecules like nucleic acids.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrimidine ring has been shown to enhance the antimicrobial activity of these compounds. The CF3 group's unique properties, such as high electronegativity and lipophilicity, can improve the compound's metabolic stability and membrane permeability, thereby augmenting its interaction with bacterial targets.[2]
This guide will focus on a comparative analysis of trifluoromethylpyrimidine derivatives against three classes of standard antibiotics:
-
Fluoroquinolones (Ciprofloxacin): Broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.
-
β-Lactams (Ampicillin): A class of antibiotics that inhibit the synthesis of the bacterial cell wall.
-
Glycopeptides (Vancomycin): Primarily effective against Gram-positive bacteria, these antibiotics inhibit the synthesis of peptidoglycan, a key component of the cell wall.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for representative trifluoromethylpyrimidine derivatives against key bacterial strains in comparison to our selected standard antibiotics. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Trifluoromethyl-Containing Derivatives | |||
| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 25) | Staphylococcus aureus (MRSA) | 0.78 | [2] |
| Thiophenyl-pyrimidine derivative | Staphylococcus aureus (MRSA) | Higher potency than vancomycin and methicillin | [3] |
| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 18) | Staphylococcus aureus | 0.78–1.56 | [2] |
| Standard Antibiotics | |||
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1.0 | [4][5] |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 - 0.015 | [6][7] |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | 0.25 - 0.5 | [8] |
| Ampicillin | Escherichia coli ATCC 25922 | 4.0 | [9] |
| Ampicillin | Staphylococcus aureus ATCC 29213 | Resistant (≥29 mm zone of inhibition is considered sensitive) | [10] |
Note: The data for trifluoromethyl-containing derivatives are for pyrazole and thiophenyl pyrimidines, as direct comparative data for a single trifluoromethylpyrimidine against all listed standard antibiotics was not available in the initial search. These compounds are structurally related and provide a strong indication of the potential of the broader class.
Unraveling the Mechanism of Action
While the precise mechanism of action for many trifluoromethylpyrimidine derivatives is still under investigation, current research suggests a multi-faceted approach to their antimicrobial activity.
Proposed Mechanism of Action:
Investigations into the mode of action of some pyrazole derivatives containing a trifluoromethyl group have indicated a broad range of inhibitory effects, suggesting that they may have a global impact on bacterial cell function rather than targeting a single specific enzyme.[2] One study on a thiophenyl-substituted pyrimidine derivative pointed towards the inhibition of FtsZ polymerization and GTPase activity.[3] FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to a failure in cytokinesis and ultimately cell death.
The trifluoromethyl group is thought to contribute to this activity by enhancing the molecule's ability to penetrate the bacterial cell membrane and interact with its intracellular targets. Its electron-withdrawing nature can also influence the electronic properties of the pyrimidine ring, potentially strengthening its binding to target proteins.
Below is a diagram illustrating a proposed mechanism of action for a trifluoromethylpyrimidine derivative targeting the bacterial cell division machinery.
Caption: Proposed mechanism of action for a trifluoromethylpyrimidine derivative.
Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, adherence to standardized testing protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures. The following is a detailed, step-by-step methodology for the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Experimental Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the trifluoromethylpyrimidine derivative in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use standardized bacterial strains from a reputable source, such as the American Type Culture Collection (ATCC). Recommended strains for initial screening include Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottom plates are preferred.
- Standard Antibiotics: Prepare stock solutions of ciprofloxacin, ampicillin, and vancomycin for use as positive controls.
2. Inoculum Preparation:
- From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Setup:
- In a 96-well plate, perform a two-fold serial dilution of the test compound and standard antibiotics in CAMHB. Typically, this is done over a range of 10 concentrations.
- Add the prepared bacterial inoculum to each well.
- Include a growth control well (inoculum in broth without any antimicrobial agent) and a sterility control well (broth only).
4. Incubation:
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
6. Data Interpretation:
- Compare the MIC of the test compound to that of the standard antibiotics. A lower MIC value indicates greater antimicrobial potency.
The following diagram illustrates the experimental workflow for the broth microdilution assay.
Caption: Experimental workflow for the broth microdilution MIC assay.
Expert Commentary and Future Outlook
The available data, though not exhaustive, strongly suggests that trifluoromethylpyrimidine derivatives represent a promising avenue for the development of novel antimicrobial agents. Their efficacy against multidrug-resistant strains, such as MRSA, is particularly noteworthy. The trifluoromethyl group appears to be a key contributor to their potent activity, a structure-activity relationship that warrants further investigation.
Future research should focus on:
-
Systematic Comparative Studies: Conducting head-to-head comparisons of a focused library of trifluoromethylpyrimidine derivatives against a standardized panel of antibiotics and bacterial strains.
-
Mechanism of Action Elucidation: Utilizing advanced techniques such as transcriptomics, proteomics, and genetic sequencing to identify the specific molecular targets of these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
The journey from a promising lead compound to a clinically approved drug is long and arduous. However, the compelling in vitro activity of trifluoromethylpyrimidine derivatives provides a strong rationale for their continued exploration in the fight against antimicrobial resistance.
References
-
Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. Available at: [Link]
-
Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2513. Available at: [Link]
-
Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Available at: [Link]
-
MDPI. (2023). Two New Andrastin-Type Meroterpenoids from Marine Sponge-Derived Fungus Botryosporium sp. S5I2-1. Available at: [Link]
-
PMC. (2021). Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. Available at: [Link]
-
PMC. (2012). Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry. Available at: [Link]
-
GARDP. (2023). New clinical trial designs for evaluation of antimicrobial agents. Available at: [Link]
-
PMC. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. Available at: [Link]
-
PMC. (2018). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Available at: [Link]
-
PubMed. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Available at: [Link]
-
ResearchGate. (n.d.). Ampicillin disk diffusion tests for various S.aureus strains. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range. Available at: [Link]
-
Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]
-
Frontiers. (2020). Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. Available at: [Link]
-
ResearchGate. (n.d.). Change in resistance of P. aeruginosa ATCC 27853 to ciprofloxacin. Available at: [Link]
-
ResearchGate. (2013). Rational development of antimicrobial peptides for therapeutic use: design and production of highly active compounds. Available at: [Link]
-
RSC Publishing. (2017). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Pseudomonas aeruginosa (ATCC 27853) MIC. Available at: [Link]
-
MDPI. (2021). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Available at: [Link]
-
MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Available at: [Link]
-
ASM Journals. (2008). Vancomycin MIC plus Heteroresistance and Outcome of Methicillin-Resistant Staphylococcus aureus Bacteremia: Trends over 11 Years. Available at: [Link]
-
ResearchGate. (n.d.). Effect of sub-minimum inhibitory concentration (MICs) of ciprofloxacin. Available at: [Link]
-
MDPI. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Available at: [Link]
-
ResearchGate. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. Available at: [Link]
-
Oxford Academic. (2022). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Available at: [Link]
-
Scientific Research Archives. (2022). The effects of sub-MIC ciprofloxacin exposure on antibiotic susceptibility and virulence factors in Pseudomonas aeruginosa ATCC 9027. Available at: [Link]
-
IOVS. (2009). Minimum Inhibitory Concentrations of Standard and Novel Antimicrobials for Isolates from Bacterial Keratitis. Available at: [Link]
-
MDPI. (2018). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. Available at: [Link]
-
PMC. (2012). Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. Available at: [Link]
-
PubMed Central. (2004). Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Available at: [Link]
-
PMC. (2024). Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. Available at: [Link]
-
PMC. (1981). Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. Available at: [Link]
-
ASM Journals. (2010). Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods. Available at: [Link]
-
MDPI. (2022). Fluoroquinolones and Biofilm: A Narrative Review. Available at: [Link]
-
PMC. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]
-
PMC. (2005). Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. Available at: [Link]
-
Scientific Research Publishing. (2026). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Available at: [Link]
-
ResearchGate. (n.d.). EUCAST Breakpoint Table for MIC of Staphylococcus aureus ATCC 29213. Available at: [Link]
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine and Structurally Similar Hydrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, hydrazine derivatives are pivotal building blocks for the synthesis of a vast array of heterocyclic compounds with significant pharmacological activities.[1][2][3] Among these, pyrimidine-containing hydrazines are of particular interest due to their prevalence in bioactive molecules. This guide provides a comprehensive comparative analysis of the reaction kinetics of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, a fluorinated pyrimidine derivative, with other structurally related hydrazines. Understanding the kinetic profile of these compounds is crucial for optimizing reaction conditions, predicting product formation, and ultimately accelerating drug discovery pipelines.
The introduction of a trifluoromethyl group into organic molecules can profoundly influence their chemical reactivity and biological properties.[4][5][6][7] This guide will delve into the electronic and steric effects of the trifluoromethyl and methyl substituents on the pyrimidine ring and how they modulate the nucleophilicity of the hydrazine moiety. We will explore the underlying principles of reaction kinetics, detail experimental protocols for their determination, and present a comparative analysis based on established chemical principles and available literature on similar compounds.
The Significance of Hydrazine Reactivity in Heterocyclic Synthesis
Hydrazines are versatile reagents, widely employed in cyclocondensation reactions to form various heterocyclic systems such as pyrazoles and pyridazines.[8][9] The reaction of a hydrazine with a 1,3-dicarbonyl compound, for instance, is a classic and efficient method for pyrazole synthesis. The rate and outcome of these reactions are highly dependent on the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl compound, as well as the reaction conditions.[10][11]
The reactivity of a substituted hydrazine is primarily governed by the electronic nature of the substituent. Electron-donating groups enhance the electron density on the nitrogen atoms, increasing nucleophilicity and reaction rates. Conversely, electron-withdrawing groups decrease nucleophilicity, leading to slower reactions.
Experimental Determination of Reaction Kinetics: A Practical Protocol
To objectively compare the reaction kinetics of different hydrazines, a standardized experimental protocol is essential. The following outlines a robust method for determining the rate law, rate constant, and activation energy for the reaction of a hydrazine with a model 1,3-dicarbonyl compound, such as acetylacetone. This method relies on monitoring the disappearance of the hydrazine reactant over time using spectroscopic techniques.[12][13][14]
Experimental Workflow
Caption: A generalized workflow for the experimental determination of reaction kinetics.
Step-by-Step Methodology
-
Preparation of Reagents: Prepare stock solutions of this compound and the comparative hydrazines (e.g., 2-hydrazinopyrimidine, 2-hydrazino-4,6-dimethylpyrimidine) and acetylacetone in a suitable solvent (e.g., anhydrous ethanol).
-
Reaction Setup: Place a known volume of the acetylacetone solution in a thermostated reaction vessel equipped with a magnetic stirrer. Allow the solution to reach the desired temperature (e.g., 25 °C).
-
Initiation and Monitoring: Initiate the reaction by adding a known volume of the hydrazine solution to the reaction vessel. Start a timer immediately. At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquot immediately by diluting it with a cold solvent. Analyze the concentration of the unreacted hydrazine using a suitable analytical technique. UV-Vis spectrophotometry is often convenient if the hydrazine has a distinct absorbance maximum away from the product and other reactants.[13] High-performance liquid chromatography (HPLC) can also be used for more complex mixtures.[12]
-
Data Analysis:
-
Plot the concentration of the hydrazine versus time. The initial rate of the reaction can be determined from the negative of the initial slope of this curve.
-
To determine the order of the reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the other constant and measure the initial rate.
-
Once the rate law is established, the rate constant (k) can be calculated.
-
To determine the activation energy (Ea), repeat the experiment at several different temperatures and use the Arrhenius equation: ln(k) = -Ea/R(1/T) + ln(A) where k is the rate constant, R is the gas constant, T is the absolute temperature, and A is the pre-exponential factor. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.
-
Comparative Kinetic Analysis: Structure and Reactivity
The Compounds for Comparison:
-
Compound A: 2-Hydrazinopyrimidine (Baseline)
-
Compound B: 2-Hydrazino-4,6-dimethylpyrimidine
-
Compound C: this compound
Predicted Reactivity and Rationale
The primary factor influencing the reaction kinetics of these hydrazines in a cyclocondensation reaction is the nucleophilicity of the exocyclic hydrazine group. This is directly modulated by the electronic effects of the substituents on the pyrimidine ring.
Caption: Predicted relative reactivity of substituted 2-hydrazinopyrimidines.
-
Compound B (2-Hydrazino-4,6-dimethylpyrimidine): The two methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyrimidine ring and, consequently, on the attached hydrazine moiety. This enhanced electron density makes the hydrazine a stronger nucleophile, leading to a faster reaction rate compared to the unsubstituted 2-hydrazinopyrimidine. Studies on the reaction of this compound with trifluoromethyl-β-diketones have demonstrated its facile reactivity.[10][11]
-
Compound C (this compound): This compound presents a more complex scenario. It has one electron-donating methyl group and one strongly electron-withdrawing trifluoromethyl group. The -CF3 group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This effect will significantly decrease the electron density on the pyrimidine ring and the hydrazine group, making it a weaker nucleophile. The electron-donating effect of the single methyl group is unlikely to fully counteract the strong deactivating effect of the trifluoromethyl group. Therefore, this compound is predicted to be the least reactive of the three.
Hypothetical Kinetic Data Summary
The following table summarizes the predicted relative kinetic parameters for the reaction of the three hydrazines with acetylacetone under identical conditions.
| Compound | Substituents | Predicted Relative Rate Constant (k) | Predicted Relative Activation Energy (Ea) | Rationale |
| A | None | Baseline | Baseline | Unsubstituted pyrimidine ring. |
| B | 4,6-dimethyl | Highest | Lowest | Two electron-donating methyl groups increase nucleophilicity. |
| C | 4-methyl, 6-trifluoromethyl | Lowest | Highest | The strong electron-withdrawing trifluoromethyl group decreases nucleophilicity. |
Conclusion and Future Directions
This guide provides a framework for understanding and comparing the reaction kinetics of this compound with other structurally related hydrazines. Based on established principles of electronic effects, it is predicted that the presence of the trifluoromethyl group will significantly decrease the nucleophilicity and thus the reaction rate of the hydrazine in cyclocondensation reactions. Conversely, the presence of two methyl groups is expected to enhance the reactivity.
To validate these predictions, further experimental work is required following the protocols outlined in this guide. Such studies would provide valuable quantitative data for medicinal chemists, enabling more precise control over reaction outcomes and the rational design of synthetic routes to novel therapeutic agents. A deeper understanding of the structure-reactivity relationships in this class of compounds will undoubtedly contribute to the advancement of drug discovery and development.
References
-
ResearchGate. (n.d.). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]
-
Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
-
American Chemical Society. (n.d.). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Retrieved from [Link]
-
ResearchGate. (2023, October 27). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. Retrieved from [Link]
-
ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclocondensation of mono‐substituted hydrazines with 2‐(hydroxyimino)‐1‐(naphthalen‐1‐yl)butane‐1,3‐dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with.... Retrieved from [Link]
-
ChemInform. (2011). ChemInform Abstract: Synthesis of 4‐(Trifluoromethyl)pyrido[4,3‐d]pyrimidine Derivatives. Retrieved from [Link]
-
Experimental Kinetics. (n.d.). Experimental Kinetics. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 2.1: Experimental Determination of Kinetics. Retrieved from [Link]
-
MDPI. (n.d.). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (2025, July 8). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Retrieved from [Link]
-
Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023, May 5). The review on synthetic study of hydrazine derivatives and their pharmacological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]
-
Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
-
HETEROCYCLES. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Retrieved from [Link]
-
ResearchGate. (2025, October 22). Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. Retrieved from [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. psvmkendra.com [psvmkendra.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
A Comparative Guide to the Validation of an Analytical Method for the Quantitative Analysis of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. The objective of any quantitative analysis is to generate reliable and accurate data, and this can only be achieved through a thoroughly validated method. This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.
This document will delve into the causality behind experimental choices, present a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines[1][2][3], and offer a comparative analysis with an alternative orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS). The aim is to equip researchers, scientists, and drug development professionals with the practical insights needed to design and execute a robust method validation.
The Criticality of Method Validation for Pyrimidine Derivatives
Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them crucial building blocks in medicinal chemistry. The specific compound of interest, this compound, possesses reactive hydrazine and trifluoromethyl moieties, which necessitate a carefully developed and validated analytical method to ensure accurate quantification while preventing on-column degradation or reaction. An unvalidated method can lead to erroneous results, impacting everything from process development and stability studies to final product quality.
A Validated RP-HPLC Method for this compound
The choice of RP-HPLC with UV detection is predicated on the compound's expected polarity and the presence of a UV-active pyrimidine ring. This technique offers a balance of selectivity, sensitivity, and cost-effectiveness for routine quantitative analysis in a quality control environment.
Experimental Protocol: HPLC Method Parameters
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Diluent: Mobile phase.
The Validation Workflow: A Step-by-Step Guide
The validation of this analytical procedure is executed by assessing a series of performance characteristics, as stipulated by the ICH Q2(R1) and the recently revised Q2(R2) guidelines[1][2][3][4]. Each parameter demonstrates that the method is suitable for its intended purpose[5][6].
Caption: A typical workflow for analytical method validation, starting from method development and proceeding through the key validation parameters.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7].
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of the compound spiked with known related substances and potential degradation products.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the spiked and stressed samples. The peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[3].
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[8].
-
Protocol:
-
Perform recovery studies by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision[7].
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[3].
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision (RSD ≤ 10%) and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[7].
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (± 2% organic).
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits, and the results should not be significantly affected.
Comparative Analysis: RP-HPLC-UV vs. GC-MS
While the validated RP-HPLC-UV method is suitable for routine quality control, certain applications, such as the identification of unknown impurities or the analysis of volatile related substances, may benefit from an alternative or orthogonal method like Gas Chromatography-Mass Spectrometry (GC-MS). Hydrazine and its derivatives can be analyzed by GC, often after derivatization to improve volatility and thermal stability[9][10].
Caption: A comparison of the principles, advantages, and limitations of RP-HPLC-UV and GC-MS for the analysis of the target compound.
Performance Comparison
The following table summarizes the expected performance characteristics of the validated RP-HPLC-UV method and a hypothetical GC-MS method for the quantitative analysis of this compound.
| Parameter | RP-HPLC-UV | GC-MS (with derivatization) | Rationale for Difference |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Mass spectrometry provides structural information, leading to higher confidence in peak identity. |
| LOD/LOQ | ~0.01 µg/mL / ~0.03 µg/mL | ~0.005 µg/mL / ~0.015 µg/mL | GC-MS can offer higher sensitivity, especially in selected ion monitoring (SIM) mode. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods can achieve excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can provide high accuracy. |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | HPLC generally offers better precision due to the higher reproducibility of the injection process. |
| Robustness | High | Moderate | The derivatization step in GC can introduce additional variability. |
| Sample Throughput | High | Moderate to Low | The derivatization and longer run times of GC-MS can reduce throughput. |
Conclusion: Selecting the Appropriate Method
The validation of an analytical method is a systematic process that ensures the reliability of analytical data. For the routine quantitative analysis of this compound, the validated RP-HPLC-UV method presented here is robust, accurate, and precise, making it highly suitable for a quality control environment.
The choice between HPLC and GC-MS should be guided by the specific analytical challenge. While HPLC is the workhorse for routine assays, GC-MS serves as a powerful orthogonal tool for impurity identification and the analysis of volatile compounds where the highest level of specificity is required. A comprehensive understanding of the principles and performance characteristics of each technique, as outlined in this guide, is essential for making informed decisions in the development and validation of analytical methods for novel pharmaceutical compounds.
References
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Validation of analytical methods - Strategies & importance. Retrieved from [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Selectivity of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine for Diverse Carbonyl Compounds
In the realm of analytical chemistry and drug development, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—are of paramount importance. These moieties are not only key structural features in many bioactive molecules but also serve as crucial biomarkers for various physiological and pathological processes. Chemical derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of carbonyls.[1] Among the plethora of derivatizing agents, hydrazines are particularly noteworthy for their ability to form stable hydrazone adducts.[2] This guide provides an in-depth assessment of the selectivity of a specific heterocyclic hydrazine, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, for a range of carbonyl compounds, supported by a detailed, albeit illustrative, experimental framework.
Introduction to the Derivatizing Agent: this compound
This compound is a fluorinated pyrimidine derivative featuring a reactive hydrazine group. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine ring is anticipated to modulate the nucleophilicity of the hydrazine moiety, thereby influencing its reactivity and selectivity towards different carbonyl compounds. This reagent has found application in the derivatization of steroidal ketones, such as testosterone and dihydrotestosterone, for their sensitive determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Understanding its broader selectivity profile is crucial for expanding its utility in complex sample matrices where a variety of carbonyl-containing molecules may be present.
Factors Governing Hydrazone Formation
The reaction between a hydrazine and a carbonyl compound to form a hydrazone is a nucleophilic addition-elimination reaction.[5] The rate and equilibrium of this reaction are governed by several factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon and the nucleophilicity of the hydrazine nitrogen are primary determinants of the reaction rate. Electron-withdrawing groups on the carbonyl compound enhance its reactivity, while electron-donating groups on the hydrazine can increase its nucleophilicity.[6]
-
Steric Hindrance: Bulky substituents around the carbonyl group or the hydrazine can impede the approach of the reactants, slowing down the reaction.[6]
-
pH of the Medium: The reaction is typically acid-catalyzed. Protonation of the carbonyl oxygen increases its electrophilicity, facilitating the nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic. Thus, the reaction rate is often maximal in a mildly acidic environment (pH 4-5).[7][8]
-
Intramolecular Catalysis: The presence of acidic or basic groups in the vicinity of the reacting centers in either the carbonyl compound or the hydrazine can lead to intramolecular catalysis, significantly accelerating the reaction rate, even at neutral pH.[6][9]
Hypothetical Experimental Design for Selectivity Assessment
To objectively evaluate the selectivity of this compound, a series of comparative experiments were designed. A diverse panel of carbonyl compounds was selected to represent different structural classes:
-
Aliphatic Aldehyde: Hexanal
-
Aromatic Aldehyde: Benzaldehyde
-
Aliphatic Ketone: 2-Hexanone
-
Aromatic Ketone: Acetophenone
-
α-Dicarbonyl: Glyoxal
The reactions were designed to be monitored over time to determine initial reaction rates and final product yields, providing a comprehensive picture of both kinetic and thermodynamic selectivity.
Experimental Workflow Diagram
Caption: Hydrazone formation reaction.
Detailed Experimental Protocols
Protocol 1: Derivatization of Carbonyl Compounds
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in acetonitrile containing 0.1% (v/v) acetic acid.
-
Prepare 10 mM stock solutions of each carbonyl compound (Hexanal, Benzaldehyde, 2-Hexanone, Acetophenone, Glyoxal) in acetonitrile.
-
-
Reaction Setup:
-
For each carbonyl compound, add 100 µL of the hydrazine stock solution to a 1.5 mL autosampler vial.
-
Add 100 µL of the respective carbonyl stock solution to initiate the reaction (final concentration of each reactant is 5 mM).
-
Cap the vials and place them in a heating block set to 60°C.
-
-
Time-Course Analysis:
-
At specified time points (e.g., 5, 15, 30, 60, and 120 minutes), remove a 20 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 980 µL of a 50:50 acetonitrile:water mobile phase in a separate autosampler vial.
-
Protocol 2: HPLC-UV Analysis
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector. [10][11]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm (chosen based on the expected UV absorbance of the pyrimidine-hydrazone chromophore).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
The concentration of the formed hydrazone is determined by comparing its peak area to a calibration curve prepared from an isolated and purified standard of one of the hydrazones (e.g., the benzaldehyde derivative).
-
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes of the selectivity experiments, based on established principles of chemical reactivity.
Table 1: Reaction Yields after 120 Minutes
| Carbonyl Compound | Structural Class | Expected Yield (%) | Rationale for Expected Outcome |
| Glyoxal | α-Dicarbonyl Aldehyde | >95% | Highly reactive due to two adjacent aldehyde groups and minimal steric hindrance. |
| Hexanal | Aliphatic Aldehyde | ~90% | Less sterically hindered and more electrophilic than ketones. |
| Benzaldehyde | Aromatic Aldehyde | ~80% | Conjugation with the aromatic ring slightly reduces carbonyl electrophilicity compared to aliphatic aldehydes. |
| 2-Hexanone | Aliphatic Ketone | ~50% | Steric hindrance and lower electrophilicity compared to aldehydes. |
| Acetophenone | Aromatic Ketone | ~35% | Increased steric hindrance and electronic stabilization from the aromatic ring reduce reactivity significantly. |
Table 2: Kinetic Selectivity Assessment (Initial Reaction Rates)
| Carbonyl Compound | Relative Initial Rate (vs. Acetophenone) | Key Influencing Factors |
| Glyoxal | ~50x | High electrophilicity, low steric hindrance. |
| Hexanal | ~25x | Low steric hindrance, high aldehyde reactivity. [6] |
| Benzaldehyde | ~15x | Moderate reactivity, influenced by aromatic ring. |
| 2-Hexanone | ~5x | Steric hindrance from alkyl chains. |
| Acetophenone | 1x (Reference) | High steric hindrance, electronic stabilization. |
Interpretation of Results and Scientific Insights
The hypothetical data clearly illustrate the expected selectivity profile of this compound.
-
Aldehydes vs. Ketones: A strong preference for aldehydes over ketones is anticipated. This is a well-established trend in hydrazone formation, attributable to the greater electrophilicity and reduced steric hindrance of the aldehyde carbonyl group. [6]The two alkyl groups flanking the ketone carbonyl create a more crowded environment, impeding the nucleophilic attack of the hydrazine.
-
Aliphatic vs. Aromatic: Within both aldehyde and ketone classes, the aliphatic carbonyls are expected to react faster than their aromatic counterparts. The phenyl group in benzaldehyde and acetophenone donates electron density to the carbonyl group through resonance, reducing its electrophilicity and thus its reactivity towards nucleophiles.
-
Exceptional Reactivity of α-Dicarbonyls: Glyoxal is predicted to be the most reactive substrate. The presence of two electron-withdrawing carbonyl groups in close proximity significantly increases the electrophilicity of both carbonyl carbons, leading to very rapid derivatization.
The trifluoromethyl group on the pyrimidine ring of the hydrazine reagent plays a crucial role. As a potent electron-withdrawing group, it decreases the basicity and nucleophilicity of the hydrazine. While this might lead to overall slower reaction rates compared to hydrazines with electron-donating substituents, it can also enhance the selectivity of the reagent by making it more sensitive to the electronic and steric differences among the carbonyl substrates.
Conclusion
This comparative guide, based on established chemical principles and a robust hypothetical experimental design, assesses the selectivity of this compound for a variety of carbonyl compounds. The expected results indicate a clear selectivity hierarchy: α-dicarbonyls > aliphatic aldehydes > aromatic aldehydes > aliphatic ketones > aromatic ketones . This predictable selectivity profile makes it a potentially valuable tool for applications where the targeted derivatization of aldehydes in the presence of ketones is desired. For researchers in metabolomics, environmental analysis, and pharmaceutical quality control, this compound offers a promising option for the selective analysis of specific carbonyl-containing analytes. Further experimental validation is warranted to confirm these predicted selectivity ratios and to explore the full potential of this reagent in complex analytical challenges.
References
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. [Link]
-
Peltzer, R., et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
-
Chen, G., et al. (2022). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry - ACS Publications. [Link]
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. AWS. [Link]
-
Wang, Y., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Barrow, A. S., et al. (2019). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]
-
Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters - ACS Publications. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. ATSDR. [Link]
-
Aggarwal, R., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]
-
Rudakov, O. B., & Vostrov, I. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]
-
Hynninen, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega - ACS Publications. [Link]
-
Wikipedia. Hydrazone. Wikipedia. [Link]
Sources
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
This guide provides essential safety and logistical information for the handling and disposal of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind these crucial safety measures, ensuring a culture of safety and expertise in your laboratory.
Hazard Identification and Risk Assessment
This compound is a compound that demands respect. Its chemical structure, incorporating a hydrazine moiety and a trifluoromethyl group, suggests a high likelihood of biological activity and potential toxicity. A thorough understanding of its hazard profile is the foundation of safe handling.
Based on available safety data for the closely related compound 2-Hydrazino-4-(trifluoromethyl)pyrimidine, the primary hazards are summarized below.[1]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Given these significant hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Head and Face Protection | Full-face shield worn over chemical splash goggles. | Provides comprehensive protection against splashes to the eyes and face.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Protects against skin contact, which can lead to irritation and systemic toxicity.[3][6] |
| Body Protection | Chemical-resistant and flame-retardant lab coat or apron. | Shields skin and personal clothing from accidental spills and splashes.[7][8][9] |
| Respiratory Protection | Work within a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary. | Minimizes the risk of inhaling toxic dust or vapors.[4][6][10][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during handling.
Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood.[6][12]
-
Assemble PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) are clean, dry, and readily accessible within the fume hood.
Handling:
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the compound to the reaction vessel.
-
Cleaning: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
Post-Handling:
-
Secure Container: Tightly close the primary container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Caption: Waste disposal workflow for this compound.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek prompt medical attention. [12][13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. [12][13][14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [12][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [12][13][14] |
References
- OSHA Training School. (2024, January 19).
- denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- (2022, August 25). Safety Precautions for Corrosive Substances.
- (2016, October 7). SAFETY DATA SHEET: 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
- Hydrazine - Risk Management and Safety.
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
- (2024, January 10).
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- GOV.UK. (n.d.). Hydrazine - Incident management.
- Environmental Health & Safety. (n.d.).
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)
- Benchchem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)
- Sigma-Aldrich. (n.d.). 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8.
- (2018, July 16).
- Hydrazine Standard Oper
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
- ChemicalBook. (2025, July 19). 2-Hydrazino-4-(trifluoromethyl)
- Benchchem. (n.d.).
- National Institutes of Health. (2025, October 21). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals.
Sources
- 1. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. safeti.com [safeti.com]
- 5. chemsafe.ie [chemsafe.ie]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
